Antimicrobial protein plp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
- Packaging may vary depending on the PRODUCTION BATCH.
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
MKWTAAFLVLVIVVLMAQPGECFLGLIFHGLVHAGKLIHGLI |
Origin of Product |
United States |
Molecular and Genetic Foundations of Plp Related Antimicrobial Proteins
Genomic Organization and Gene Structure of Pyridoxal (B1214274) 5′-Phosphate (PLP)-Dependent Enzymes
Enzymes that require PLP as a cofactor are ubiquitous across all domains of life, participating in a vast array of metabolic processes, particularly those involving amino acids. nih.govnih.gov In many prokaryotes, genes encoding PLP-dependent enzymes can constitute a significant portion of the genome, accounting for nearly 1.5% of all genes in some free-living organisms. nih.govresearchgate.netnih.gov This percentage is substantially lower in higher eukaryotes, reflecting the concentration of these enzymes in core metabolic pathways rather than specialized functions. nih.govnih.gov Despite their functional diversity, structurally characterized PLP-dependent enzymes are classified into a limited number of distinct fold-types, suggesting a finite number of independent evolutionary lineages. nih.gov
The gene structure of PLP-dependent enzymes varies significantly between prokaryotes and eukaryotes, largely due to the presence of introns in the latter.
Prokaryotic Genes : In prokaryotes, the genes encoding PLP-dependent enzymes are typically organized into operons, which are transcriptional units containing multiple genes under the control of a single promoter. This arrangement allows for the coordinated expression of functionally related proteins, such as those involved in a specific metabolic pathway. These genes are generally continuous, lacking the introns that characterize eukaryotic genes.
Eukaryotic Genes : Eukaryotic genes for PLP-dependent enzymes exhibit a characteristic intron-exon structure. The coding sequences (exons) are interrupted by non-coding intervening sequences (introns), which must be removed from the primary RNA transcript through the process of splicing to form a mature messenger RNA (mRNA). The number and length of introns can vary widely among different genes and across different species. This genomic architecture allows for alternative splicing, a process where different combinations of exons can be joined together, potentially producing multiple protein isoforms with distinct functions from a single gene. For instance, a developmentally regulated exon containing a stop codon has been observed in the gene for glutamic acid decarboxylase, a PLP-dependent enzyme. nih.gov The occurrence of organelle-specific (e.g., mitochondrial, plastidic) and tissue-specific isozymes in higher eukaryotes often results from different genes encoding enzymes with the same activity, further expanding the genomic complexity. embopress.org
The expression of genes encoding PLP-dependent enzymes is tightly controlled by regulatory elements within their promoter regions. These sequences serve as binding sites for transcription factors and other regulatory proteins that can either activate or repress gene transcription in response to cellular needs and environmental signals.
Promoter Structure : Like other genes, the promoters for PLP-dependent enzyme genes contain core elements, such as the TATA box or initiator elements in eukaryotes, which are necessary for the assembly of the basal transcription machinery. youtube.com Upstream of the core promoter are proximal and distal regulatory elements, including enhancers and silencers, which provide finer control over the timing and level of gene expression. nih.gov
Regulatory Mechanisms : The regulation of these genes is multifaceted. In many Gram-positive bacteria, the expression of genes involved in the biosynthesis and phosphorylation of vitamin B6 vitamers is controlled by MocR-like DNA-binding transcription factors. frontiersin.org Furthermore, the active form of vitamin B6, PLP itself, can act as a modulator of gene expression. nih.gov Elevated intracellular levels of PLP have been shown to decrease the transcriptional response to steroid hormones by inactivating the binding activity of the glucocorticoid receptor to its responsive element in the regulatory region of target genes. nih.gov This adds a layer of feedback regulation where the cofactor can influence the expression of the very enzymes that utilize it.
Genetic Basis of PLP-Binding Proteins (PLPBP, YggS, PROSC, PipY) and Their Homologs
Distinct from the enzymes that catalytically consume PLP, a highly conserved family of proteins known as PLP-Binding Proteins (PLPBP) exists with a primary role in maintaining PLP homeostasis. nih.govmdpi.com This family, also referred to as COG0325, ProsC, or YggS, is found in all kingdoms of life, underscoring its fundamental biological importance. nih.govnih.gov
The genes encoding PLPBP family members show remarkable conservation in their structure and the sequence of the proteins they encode.
Gene and Protein Structure : These proteins are typically single-domain and exhibit a fold-type III structure, characterized by an α/β barrel (TIM-barrel) architecture. nih.govnih.gov Despite sharing a structural fold with PLP-dependent enzymes like alanine (B10760859) racemase, members of the PLPBP family are not known to possess any enzymatic activity. nih.govasm.org Their function appears to be purely regulatory. nih.govnih.gov
Evolutionary Conservation : The high degree of sequence conservation is evident when comparing homologs across vast evolutionary distances. For example, the E. coli yggS mutant phenotype can be complemented by expressing the human ortholog, PROSC, demonstrating functional interchangeability. nih.gov This conservation extends to the key residues involved in binding the PLP cofactor. researchgate.net In cyanobacteria, the PLPBP homolog is named PipY. nih.gov
| Protein Name | Organism Group | Typical Gene Name | Key Characteristics |
|---|---|---|---|
| PLPBP / PROSC | Humans | PLPBP (formerly PROSC) | Mutations are associated with vitamin B6-dependent epilepsy. asm.orggenecards.org |
| YggS | Gram-negative Bacteria (e.g., E. coli) | yggS | Plays a role in amino acid and vitamin B6 homeostasis. nih.govresearchgate.net |
| YlmE | Gram-positive Bacteria | ylmE | Functionally complements E. coli yggS mutants. nih.gov |
| PipY | Cyanobacteria (e.g., S. elongatus) | pipY | Often co-transcribed with pipX in an operon. nih.govresearchgate.net |
| YBL036C | Yeast (S. cerevisiae) | YBL036C | Functionally complements E. coli yggS mutants. nih.gov |
The expression of PLPBP genes is regulated to maintain cellular homeostasis. In cyanobacteria, the genetic organization provides a clear example of this regulation. The pipY gene in Synechococcus elongatus is co-transcribed with the upstream pipX gene, forming a bicistronic operon. researchgate.net This arrangement suggests a functional link and coordinated regulation of the two gene products, with PipX being a key player in signaling the cell's carbon-to-nitrogen balance. researchgate.net The close proximity and potential for translational coupling between pipX and pipY support a functional interaction between them. researchgate.net Loss of PLPBP function leads to pleiotropic effects, including perturbations in the pools of amino acids, keto acids, and vitamin B6 vitamers, highlighting the critical regulatory role of these proteins. mdpi.comasm.org
Gene Clusters for Biosynthesis of "plp"-Named Antimicrobial Compounds (e.g., Pelgipeptin Synthetase)
Many antimicrobial compounds, particularly non-ribosomal peptides, are synthesized by large, multienzyme complexes encoded by physically linked genes known as biosynthetic gene clusters (BGCs). nih.gov A prime example is the production of the lipopeptide antibiotic pelgipeptin by Paenibacillus elgii, which is orchestrated by the plp gene cluster. nih.govd-nb.info
The plp gene cluster from P. elgii B69 is a 40.8 kb stretch of DNA that contains eight open reading frames (ORFs). nih.govresearchgate.net Central to this cluster are three large genes, plpD, plpE, and plpF, which encode the core machinery for pelgipeptin synthesis: non-ribosomal peptide synthetases (NRPSs). nih.govd-nb.info These massive enzymes are organized in a modular fashion, where each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. d-nb.info
The organization of the NRPS modules within the plp gene cluster shows a remarkable collinearity with the amino acid structure of pelgipeptin. nih.gov
plpD : Encodes the first NRPS module, responsible for incorporating the initial amino acid, 2,4-diaminobutyric acid (Dab). researchgate.net
plpE : Encodes a large NRPS with seven distinct modules, corresponding to the next seven amino acids in the pelgipeptin sequence. nih.gov
plpF : Encodes the final NRPS module and contains a thioesterase domain at its end, which is crucial for releasing and cyclizing the completed lipopeptide. nih.govresearchgate.net
Bioinformatic and biochemical analyses of the adenylation (A) domains within each module have confirmed their substrate specificity, providing strong evidence that the plp gene cluster is directly responsible for pelgipeptin biosynthesis. nih.govd-nb.info This modular genetic architecture is a hallmark of NRPS pathways and offers a blueprint for how complex antimicrobial peptides are assembled.
| Gene | Encoded Protein | Number of Modules | Predicted Function in Pelgipeptin Synthesis |
|---|---|---|---|
| plpD | NRPS | 1 | Initiation: Incorporates the first amino acid (Dab). researchgate.net |
| plpE | NRPS | 7 | Elongation: Incorporates amino acids 2 through 8. nih.gov |
| plpF | NRPS | 1 | Termination: Incorporates the final amino acid and catalyzes peptide release and cyclization. nih.gov |
| plpA, plpB, plpC, plpG, plpH | Accessory Enzymes | N/A | Other functions related to biosynthesis, such as precursor supply or modification. researchgate.net |
Organization of Non-Ribosomal Peptide Synthetase (NRPS) Genes
Non-Ribosomal Peptide Synthetases (NRPSs) are large, modular enzymes that synthesize a wide array of bioactive peptides, including many antibiotics, without the use of ribosomes. The genes encoding these synthetases are typically organized into large gene clusters. researchgate.net The modular nature of NRPSs is a key feature of their function, with each module responsible for the incorporation of a specific amino acid into the growing peptide chain.
A typical NRPS module is composed of a set of core domains, each with a distinct enzymatic function:
Adenylation (A) domain: This domain is responsible for recognizing and activating a specific amino acid substrate as an aminoacyl adenylate. The specificity of the A domain is a primary determinant of the final peptide's amino acid sequence.
Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): The activated amino acid is then covalently attached to the T domain via a 4'-phosphopantetheine (B1211885) (Ppant) prosthetic group. The T domain acts as a swinging arm, shuttling the growing peptide chain between the other catalytic domains.
Condensation (C) domain: This domain catalyzes the formation of the peptide bond between the amino acid tethered to the T domain of the same module and the growing peptide chain attached to the T domain of the preceding module.
In addition to these core domains, NRPS modules can contain optional domains that introduce further chemical diversity into the peptide product:
Epimerization (E) domain: This domain can convert an L-amino acid into its D-isoform, a common modification in non-ribosomal peptides that can enhance their stability and biological activity.
Methylation (M) domain: This domain can add a methyl group to the peptide backbone.
Thioesterase (TE) domain: Typically found at the end of the final module, this domain is responsible for releasing the fully synthesized peptide from the NRPS enzyme, often through cyclization.
A well-studied example of an NRPS gene cluster is the one responsible for the synthesis of the lipopeptide antibiotic surfactin (B1297464) in Bacillus subtilis. This cluster, known as the srfA operon, spans over 25 kilobases and contains four large open reading frames: srfA-A, srfA-B, srfA-C, and srfA-D. The first three genes encode the seven modules of the surfactin synthetase, while srfA-D encodes a 4'-phosphopantetheinyl transferase, an essential accessory enzyme.
Table 1: Domain Organization of a Hypothetical NRPS Gene Cluster
| Gene | Encoded Protein | Modules | Domain Organization | Function |
| plpD | NRPS Subunit 1 | 1 | A-T-C | Activates and incorporates the first amino acid. |
| plpE | NRPS Subunit 2 | 2 & 3 | A-T-C-E-A-T-C | Incorporates the second and third amino acids, with epimerization of the second. |
| plpF | NRPS Subunit 3 | 4 | A-T-TE | Incorporates the final amino acid and releases the peptide. |
Accessory Genes and Their Roles in Biosynthetic Pathways
The biosynthesis of complex antimicrobial peptides often requires the action of enzymes other than the core NRPS. These "accessory" or "tailoring" enzymes are typically encoded by genes located within or adjacent to the NRPS gene cluster. Their coordinated expression ensures the timely modification of the peptide backbone or its precursors.
Common roles of accessory enzymes include:
Precursor Biosynthesis: Some accessory genes encode enzymes that synthesize non-proteinogenic amino acids or other unusual building blocks that are incorporated by the NRPS.
Post-synthesis Modification: After the peptide is released from the NRPS, it can be further modified by tailoring enzymes. These modifications can include glycosylation, hydroxylation, acylation, or halogenation, all of which can significantly impact the antimicrobial activity, stability, and target specificity of the final product.
Resistance and Transport: Gene clusters often contain genes that confer resistance to the producing organism against its own antimicrobial product. Additionally, genes encoding transporters are frequently present to export the antimicrobial peptide out of the cell.
Regulation: The expression of NRPS and accessory genes is tightly regulated, and the gene cluster may include genes encoding regulatory proteins that control the onset and level of antimicrobial peptide production.
For instance, in the biosynthesis of many lipopeptides, an accessory enzyme called a 4'-phosphopantetheinyl transferase (PPTase) is essential. This enzyme is responsible for transferring the Ppant prosthetic group from coenzyme A to the apo-T domains of the NRPS, converting them into their active holo-form.
Genetic Polymorphism and Allelic Variation in PLP-Related Antimicrobial Protein Genes
Genetic polymorphism, the presence of two or more variant forms of a specific DNA sequence within a population, is a fundamental driver of evolution. mdpi.com In the context of antimicrobial peptide genes, allelic variation can have significant consequences for the efficacy and spectrum of activity of the encoded peptides.
Studies on various antimicrobial peptides have demonstrated that even single amino acid substitutions can alter their biological activity. For example, naturally occurring allelic variations in the gene encoding the outer membrane porin OmpU in Vibrio cholerae have been shown to lead to different profiles of resistance to bile and host-derived antimicrobial peptides. nih.govacs.org This highlights how genetic diversity within a bacterial population can provide a reservoir of traits that can be selected for under specific environmental pressures, such as the presence of an antibiotic.
For non-ribosomally synthesized antimicrobial peptides, genetic polymorphism can occur at several levels:
A Domain Specificity: Mutations in the adenylation domain can alter its substrate specificity, leading to the incorporation of a different amino acid into the peptide. This can result in the production of a novel peptide analogue with potentially different antimicrobial properties.
Promoter Regions: Polymorphisms in the promoter regions of NRPS or accessory genes can affect the level of gene expression, leading to variations in the amount of antimicrobial peptide produced.
Accessory Genes: Allelic variations in accessory genes can lead to differences in the modification of the peptide, again resulting in a family of related but distinct antimicrobial compounds.
This standing genetic variation can be a key factor in the co-evolutionary arms race between microbial producers of antibiotics and other competing microorganisms.
Evolutionary Biology of PLP-Dependent Enzymes and Antimicrobial Peptide/Protein Gene Families
The evolution of antimicrobial peptide biosynthesis is a dynamic process shaped by various evolutionary forces. The modular nature of NRPS genes provides a facile framework for the generation of novel peptide products through genetic recombination.
Key evolutionary mechanisms include:
Gene Duplication and Divergence: Duplication of entire NRPS gene clusters or individual modules can provide the raw genetic material for evolutionary innovation. The duplicated copies are then free to accumulate mutations and diverge in function, potentially leading to the production of new antimicrobial peptides with different activities. Studies in frogs have shown that repeated gene duplication is a primary mechanism for generating a diverse suite of antimicrobial peptides. biorxiv.org
Horizontal Gene Transfer (HGT): NRPS gene clusters are often located on mobile genetic elements such as plasmids and transposons, facilitating their transfer between different microbial species. HGT is a major driver of the rapid dissemination of antibiotic production capabilities in microbial communities. uniprot.org
Recombination and Domain Swapping: The repetitive nature of NRPS modules makes them prone to recombination. This can lead to the shuffling of domains and modules between different NRPS gene clusters, creating hybrid synthetases that produce novel peptides. uniprot.orgacs.org This "mix-and-match" evolution allows for the rapid exploration of new chemical space.
Convergent Evolution: The independent evolution of similar antimicrobial activities or peptide structures in different lineages is a testament to the strong selective pressures for effective chemical defenses.
The evolution of PLP-dependent enzymes, which are involved in a vast array of metabolic processes including the synthesis of some amino acid precursors for NRPSs, is also a rich field of study. These enzymes are ancient and have diversified into several distinct structural folds, with evidence of convergent evolution of function. The evolutionary history of these enzymes is intertwined with the evolution of the metabolic pathways that provide the building blocks for complex natural products like non-ribosomal peptides.
Biosynthesis and Post Translational Processing of Plp Related Antimicrobial Proteins
Biosynthesis of Pyridoxal (B1214274) 5′-Phosphate (PLP) and its Relevance to Enzyme Cofactor Function
Pyridoxal 5′-phosphate (PLP) is an essential cofactor for a multitude of enzymatic reactions, particularly those involved in amino acid metabolism. nih.govnih.gov Its synthesis is a fundamental process, ensuring the availability of this coenzyme for cellular functions. Organisms that can produce vitamin B6 de novo utilize one of two primary pathways. portlandpress.comnih.gov Additionally, a salvage pathway exists across all domains of life to recycle and interconvert different forms of vitamin B6, known as vitamers. nih.govresearchgate.net
The de novo biosynthesis of PLP occurs through two distinct routes: the DXP-dependent and the DXP-independent pathways. nih.gov
The DXP-dependent pathway , primarily found in E. coli and other γ-proteobacteria, involves a series of enzymatic steps. portlandpress.comnih.gov It begins with precursors like erythrose 4-phosphate. researchgate.netfrontiersin.org A key intermediate, 1-deoxy-D-xylulose 5-phosphate (DXP), is derived from glyceraldehyde 3-phosphate (GAP) and pyruvate. portlandpress.com The pathway proceeds through several intermediates, including 4-phosphohydroxy-L-threonine (PHT), ultimately catalyzed by enzymes encoded by genes such as pdxA and pdxJ. portlandpress.comresearchgate.net These enzymes condense the intermediates to form pyridoxine (B80251) 5′-phosphate (PNP), which is then oxidized by a PNP oxidase (encoded by pdxH) to yield the final active cofactor, PLP. wikipedia.orgportlandpress.com
The DXP-independent pathway is more widespread, found in most bacteria, archaea, fungi, and plants. portlandpress.comnih.gov This pathway is simpler, requiring only two proteins, PdxS and PdxT, which form a complex known as PLP synthase. portlandpress.comfrontiersin.org PdxT functions as a glutaminase (B10826351), producing ammonia (B1221849) from glutamine. frontiersin.org PdxS then utilizes this ammonia to catalyze the condensation of a pentose (B10789219) (like ribose 5-phosphate or ribulose 5-phosphate) and a triose (like glyceraldehyde 3-phosphate) to directly synthesize PLP. portlandpress.comnih.gov
Table 1: Comparison of De Novo PLP Biosynthesis Pathways
| Feature | DXP-Dependent Pathway | DXP-Independent Pathway |
| Key Enzymes | PdxA, PdxJ, PdxH | PdxS, PdxT (PLP Synthase) |
| Primary Precursors | DXP, 4-Phosphohydroxy-L-threonine | Ribose 5-phosphate, Glyceraldehyde 3-phosphate, Glutamine |
| Final Product Before PLP | Pyridoxine 5′-phosphate (PNP) | Directly forms PLP |
| Final Step | Oxidation of PNP by PdxH | Condensation reaction |
| Organism Distribution | Primarily γ-proteobacteria (e.g., E. coli) | Most bacteria, archaea, fungi, plants |
Organisms that cannot synthesize vitamin B6 de novo, including humans, rely entirely on dietary uptake and a "salvage pathway" to produce PLP. iheartgains.comnih.gov This pathway is also crucial in organisms with de novo capabilities for recycling B6 vitamers. nih.gov The primary B6 vitamers include pyridoxal (PL), pyridoxine (PN), and pyridoxamine (B1203002) (PM). researchgate.net
The salvage pathway involves two key enzymes:
Pyridoxal kinase (PLK) : This enzyme phosphorylates the non-phosphorylated vitamers (PL, PN, and PM) using ATP, converting them into pyridoxal 5′-phosphate (PLP), pyridoxine 5′-phosphate (PNP), and pyridoxamine 5′-phosphate (PMP), respectively. nih.govresearchgate.net
Pyridox(am)ine 5′-phosphate oxidase (PNPOx) : This FMN-dependent enzyme catalyzes the oxidation of both PMP and PNP to form the active coenzyme, PLP. nih.govnih.gov
Transaminase enzymes can also contribute to the interconversion of PMP and PLP as part of their catalytic cycle. researchgate.net Various phosphatases regulate the levels of phosphorylated vitamers by hydrolyzing them, which allows them to exit the cell. researchgate.net This intricate network ensures a steady supply of PLP for the cell's metabolic needs. iheartgains.com
Table 2: Key Enzymes in the Vitamin B6 Salvage Pathway
| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |
| Pyridoxal Kinase | PLK | Phosphorylates B6 vitamers | Pyridoxal, Pyridoxine, Pyridoxamine | PLP, PNP, PMP |
| Pyridox(am)ine 5′-phosphate Oxidase | PNPOx | Oxidizes phosphorylated vitamers to PLP | Pyridoxine 5′-phosphate (PNP), Pyridoxamine 5′-phosphate (PMP) | PLP |
| Pyridoxal Phosphatase | PDXP | Dephosphorylates vitamers | PLP, PNP, PMP | Pyridoxal, Pyridoxine, Pyridoxamine |
Maturation and Activation of PLP-Dependent Enzymes
The catalytic activity of PLP-dependent enzymes is contingent upon the correct binding of the PLP cofactor and subsequent modifications that prepare the active site for catalysis. nih.govnih.gov This maturation process ensures that the enzyme can efficiently perform its specific chemical reaction.
The activation of a PLP-dependent apo-enzyme begins with the covalent attachment of the PLP cofactor to a conserved lysine (B10760008) residue within the enzyme's active site. nih.govnih.gov The aldehyde group of PLP reacts with the ε-amino group of the catalytic lysine to form a Schiff base, also known as an internal aldimine . researchgate.netlibretexts.org This linkage is a prerequisite for catalytic activity. researchgate.net
Upon substrate binding, a process called transimination occurs. The amino group of the incoming amino acid substrate attacks the internal aldimine, displacing the enzyme's lysine. libretexts.orgbmbreports.org This forms a new Schiff base between the substrate and PLP, known as the external aldimine . nih.govnih.gov The formation of the external aldimine positions the substrate correctly within the active site and activates it for the subsequent catalytic steps, where the pyridine (B92270) ring of PLP acts as an electron sink to stabilize reaction intermediates. bmbreports.orgfrontiersin.org After the reaction is complete, the product is released, and the internal aldimine with the catalytic lysine is reformed, regenerating the enzyme for another catalytic cycle. bmbreports.org
Beyond the essential formation of the internal aldimine, other post-translational modifications (PTMs) can regulate the activity of PLP-dependent enzymes. Protein phosphorylation is one of the most common PTMs that can mediate diverse cellular functions. researchgate.net While research in this area is ongoing, studies have shown that phosphorylation can impact the function of certain PLP enzymes by affecting their activity, localization, or stability. researchgate.net For instance, lysine acetylation, which is dependent on the concentration of metabolites, has been shown to occur in enzymes involved in major metabolic pathways, and can lead to their activation or deactivation. nih.gov These modifications add another layer of regulatory control, allowing cells to fine-tune metabolic pathways in response to changing conditions. nih.gov
Biosynthesis of Non-Ribosomal Peptides by "plp" Gene Cluster Proteins (e.g., Pelgipeptin)
Many potent antimicrobial peptides, including pelgipeptin, are synthesized not by the ribosome, but by large, multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs). researchgate.netresearchgate.net These NRPS systems function as molecular assembly lines, directed by biosynthetic gene clusters. nih.govresearchgate.net
Pelgipeptin, a lipopeptide with broad-spectrum antibacterial and antifungal activity, is synthesized by an NRPS gene cluster designated as plp. researchgate.net This cluster, identified in Paenibacillus elgii, spans approximately 40.8 kb and contains eight open reading frames that encode the necessary enzymatic machinery. researchgate.net
The NRPS enzymes are modular in nature. frontiersin.orgfrontiersin.org Each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. A typical module contains several domains:
Adenylation (A) domain : Selects and activates a specific amino acid as an aminoacyl-adenylate. frontiersin.orgfrontiersin.org
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain : Covalently binds the activated amino acid via a 4'-phosphopantetheine (B1211885) arm. frontiersin.org
Condensation (C) domain : Catalyzes the formation of the peptide bond between the amino acid on its own module and the growing peptide chain attached to the previous module. frontiersin.org
The plp gene cluster contains the requisite number of modules and domains corresponding to the nine amino acids that constitute pelgipeptin, including non-proteinogenic amino acids like 2,4-diaminobutyric acid (Dab). researchgate.net The order of the modules on the NRPS enzymes dictates the final sequence of the peptide. mdpi.com The biosynthesis begins with the acylation of the first amino acid with a β-hydroxy fatty acid, creating the lipopeptide structure characteristic of pelgipeptin. researchgate.netresearchgate.net
Modular Organization and Substrate Specificity of NRPS Domains (A, T, C domains)
Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize a wide array of peptide natural products. researchgate.netbiorxiv.org The modular nature of these enzymatic assembly lines is a key feature of their function. researchgate.net Each module is typically responsible for the incorporation of a single amino acid into the growing peptide chain and is composed of several domains, with the adenylation (A), thiolation (T), and condensation (C) domains being the core components. longdom.orgnih.gov
The Adenylation (A) domain is responsible for recognizing and activating a specific amino acid substrate. nih.gov This process occurs in two steps: first, the A domain selects its cognate amino acid and activates it as an aminoacyl-adenylate intermediate, a reaction that consumes ATP. nih.gov Subsequently, the activated amino acid is transferred to the phosphopantetheine (PPant) arm of the adjacent thiolation domain. longdom.org The substrate specificity of the A domain is a critical determinant of the final peptide's composition. nih.gov
The Thiolation (T) domain , also known as the peptidyl carrier protein (PCP), acts as a shuttle, carrying the growing peptide chain and the activated amino acid between the catalytic domains of the NRPS. longdom.org The T domain is post-translationally modified with a 4'-phosphopantetheinyl (PPant) arm, which covalently binds the activated amino acid and the elongating peptide via a thioester bond. longdom.org
The Condensation (C) domain catalyzes the formation of the peptide bond. longdom.org It facilitates the nucleophilic attack of the amino group of the amino acid tethered to its own module's T domain on the thioester bond of the growing peptide chain attached to the T domain of the preceding module. longdom.org This reaction elongates the peptide chain by one amino acid. longdom.org
The arrangement of these modules and the specificity of their domains dictate the sequence and structure of the final non-ribosomal peptide. researchgate.net
Initiation, Elongation, and Release Mechanisms
The biosynthesis of non-ribosomal peptides follows a sequential process of initiation, elongation, and termination.
Initiation begins with the A domain of the first module selecting and activating the starting amino acid. This activated amino acid is then loaded onto the T domain of the same module. nih.gov In some cases, the initiation module may have a specialized structure. nih.gov
Elongation proceeds in a stepwise manner along the NRPS assembly line. youtube.com The C domain of each subsequent module catalyzes the formation of a peptide bond between the growing peptide chain, which is passed from the T domain of the previous module, and the activated amino acid held by the T domain of the current module. youtube.comyoutube.com This cycle of condensation and chain transfer is repeated for each module in the synthetase, with the peptide chain growing as it moves down the line. youtube.com
Release , the final step, is typically carried out by a Thioesterase (TE) domain located at the end of the last module. nih.gov The TE domain cleaves the completed peptide from the T domain of the final module. nih.gov This release can occur through hydrolysis, resulting in a linear peptide, or through an intramolecular cyclization reaction, which is a common feature of many non-ribosomal peptides. nih.gov
Synthesis and Folding of Synthetic Antimicrobial Peptides (e.g., PLP-3)
PLP-3 is a novel synthetic peptide designed based on the structure of protegrin-1 (B1576752) (PG-1), a natural antimicrobial peptide. nih.gov While protegrins have broad-spectrum antimicrobial activity, their therapeutic use is limited by toxicity. nih.gov PLP-3 was rationally designed to retain the key antimicrobial features of protegrins within a constrained bicyclic structure to potentially reduce toxicity. nih.gov
Solid-Phase Peptide Synthesis and Ligation Strategies
The synthesis of PLP-3 is achieved through chemical methods, specifically solid-phase peptide synthesis (SPPS) followed by intramolecular ligation. nih.gov
Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for the chemical synthesis of peptides. bachem.com The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. bachem.combeilstein-journals.org Each cycle of amino acid addition consists of:
Deprotection: Removal of the temporary protecting group from the N-terminus of the growing peptide chain. bachem.com
Activation and Coupling: The next amino acid, with its N-terminus protected, is activated and then coupled to the deprotected N-terminus of the peptide chain. beilstein-journals.org
Washing: Excess reagents and by-products are washed away, which is simplified by the peptide being anchored to the solid support. bachem.com
This cyclical process is repeated until the desired peptide sequence is assembled. beilstein-journals.org Once the synthesis is complete, the peptide is cleaved from the resin. bachem.com
Ligation Strategies are chemical methods used to join peptide fragments. nih.gov For PLP-3, an intramolecular ligation strategy is employed in solution after the linear peptide has been synthesized and cleaved from the solid support. nih.gov This step is crucial for creating the constrained bicyclic structure of PLP-3. nih.gov Native chemical ligation (NCL) is a common strategy that involves the reaction between a C-terminal peptide thioester and a peptide with an N-terminal cysteine residue to form a native peptide bond. nih.gov
Conformational Analysis (e.g., Circular Dichroism)
The proper folding and secondary structure of synthesized peptides are critical for their biological activity. Circular Dichroism (CD) spectroscopy is a powerful technique used to analyze the secondary structure of peptides and proteins in solution. nih.govamericanpeptidesociety.org
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, such as a peptide. nih.gov The resulting CD spectrum provides information about the peptide's secondary structural elements, including α-helices, β-sheets, and random coils. americanpeptidesociety.org
α-helices typically show a strong negative peak around 222 nm and a positive peak around 190 nm. americanpeptidesociety.org
β-sheets are characterized by a positive peak near 195 nm and a negative peak around 217 nm. americanpeptidesociety.org
Random coils exhibit a more neutral spectrum with less defined peaks. americanpeptidesociety.org
For PLP-3, circular dichroism was used to verify its correct folding into an antiparallel β-sheet conformation, which is a key structural feature of the protegrin family and is important for its antimicrobial function. nih.gov
Mechanisms of Antimicrobial Action of Plp Related Proteins and Their Products
Catalytic Mechanisms of PLP-Dependent Enzymes as Antimicrobial Drug Targets
Pyridoxal (B1214274) 5'-phosphate (PLP) is a vital coenzyme derived from vitamin B6 that plays a critical role in a vast array of enzymatic reactions, particularly those involving amino acid metabolism. mdpi.comdrugbank.com Prokaryotes dedicate a significant portion of their genome, around 1.5%, to encoding PLP-dependent enzymes, highlighting their importance for bacterial survival. mdpi.com These enzymes are attractive targets for antimicrobial drug development because they catalyze essential biochemical transformations not always present in the same form in humans. nih.gov
Inhibition of Essential Metabolic Pathways (e.g., amino acid biosynthesis, cell wall synthesis)
A primary strategy for antimicrobial intervention is the disruption of essential metabolic pathways necessary for bacterial growth and viability. PLP-dependent enzymes are key players in many of these pathways, making them prime targets for inhibition.
Amino Acid Biosynthesis: Bacteria rely on PLP-dependent enzymes for the synthesis of various amino acids, which are the fundamental building blocks of proteins. nih.gov For instance, aminotransferases, a major class of PLP-dependent enzymes, are crucial for the transfer of amino groups, a key step in the biosynthesis of many amino acids. drugbank.com Inhibiting these enzymes leads to a depletion of essential amino acids, ultimately halting protein synthesis and bacterial growth.
Cell Wall Synthesis: The bacterial cell wall is a unique and essential structure that provides integrity and protection. Its synthesis is a complex process involving several enzymatic steps, some of which are catalyzed by PLP-dependent enzymes. Alanine (B10760859) racemase, for example, is a PLP-dependent enzyme that converts L-alanine to D-alanine, an essential component of the peptidoglycan layer of the bacterial cell wall. mdpi.comrsc.org Inhibition of this enzyme weakens the cell wall, leading to cell lysis and death. D-cycloserine is a known inhibitor of alanine racemase and has been used as an antibiotic. rsc.org
| PLP-Dependent Enzyme Target | Metabolic Pathway | Function | Example Inhibitor |
| Alanine Racemase | Cell Wall Synthesis | Converts L-alanine to D-alanine for peptidoglycan synthesis. mdpi.comrsc.org | D-cycloserine rsc.org |
| Aminotransferases | Amino Acid Biosynthesis | Catalyze the transfer of amino groups in the synthesis of various amino acids. drugbank.com | Various experimental compounds |
| Serine hydroxymethyltransferase | Amino Acid Metabolism / Folate Synthesis | Interconverts serine and glycine; crucial for one-carbon metabolism. mdpi.com | Antifolates (indirectly) |
Targeting of Microbial Virulence Factors Mediated by PLP-Dependent Enzymes
In addition to targeting essential metabolic pathways, another antimicrobial strategy involves neutralizing the virulence factors that bacteria use to cause disease. Some of these virulence factors are produced or regulated by PLP-dependent enzymes. By inhibiting these specific enzymes, the pathogenicity of the bacteria can be diminished without necessarily killing them, which may exert less selective pressure for the development of resistance. For instance, certain toxins and adhesion molecules crucial for bacterial infection can be synthesized through pathways involving PLP-dependent enzymes. Targeting these enzymes can disrupt the ability of bacteria to colonize host tissues and cause damage.
Action Mechanisms of Antimicrobial Peptides/Proteins with "PLP" Designations (e.g., PLP-3, host defense peptides)
The designation "PLP" can also refer to specific antimicrobial proteins, such as perforin-like proteins, and is often used in the context of host defense peptides (HDPs). nih.govmdpi.com These peptides are key components of the innate immune system in a wide range of organisms and act as a first line of defense against invading pathogens. nih.govnih.gov Unlike the indirect action of inhibiting PLP-dependent enzymes, these peptides typically exert their antimicrobial effects through direct interactions with the microbial cell. A notable example is the perforin-like protein 1 (TgPLP1) from the parasite Toxoplasma gondii, which plays a crucial role in the parasite's life cycle. nih.gov
Membrane Permeabilization and Disruption Dynamics
A primary and well-studied mechanism of action for many host defense peptides and perforin-like proteins is the disruption of microbial cell membranes. nih.govnih.gov
Pore Formation: Cationic and amphipathic HDPs are electrostatically attracted to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.gov Upon reaching a certain concentration on the membrane surface, these peptides can insert themselves into the lipid bilayer and form pores or channels. nih.gov This leads to the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death. nih.gov
Membrane Destabilization: Some peptides act through a "carpet-like" mechanism where they accumulate on the microbial surface, disrupting the membrane's structure and causing it to disintegrate in a detergent-like manner. mdpi.com
Perforin-Like Action: TgPLP1, a perforin-like protein, facilitates the exit of the Toxoplasma gondii parasite from its host cell by permeabilizing the parasitophorous vacuole membrane and the host cell plasma membrane. nih.gov This action is crucial for the spread of the parasite. nih.gov
| Peptide/Protein | Organism | Mechanism of Membrane Disruption |
| Host Defense Peptides (general) | Various | Pore formation (barrel-stave, toroidal pore), carpet-like mechanism. nih.govmdpi.com |
| TgPLP1 (Perforin-like protein 1) | Toxoplasma gondii | Permeabilization of the parasitophorous vacuole and host cell membranes. nih.gov |
Intracellular Target Interaction (e.g., nucleic acid binding, protein aggregation, enzyme inhibition)
Beyond membrane disruption, a growing body of evidence indicates that many antimicrobial peptides can translocate across the microbial membrane and interact with intracellular targets. mdpi.comrapidnovor.com
Nucleic Acid Binding: Some peptides, upon entering the cytoplasm, can bind to DNA and RNA, thereby interfering with replication, transcription, and translation processes. mdpi.com
Protein Synthesis Inhibition: Certain HDPs can inhibit protein synthesis by binding to ribosomes or other components of the translational machinery. mdpi.com
Enzyme Inhibition: Antimicrobial peptides can also inhibit the activity of essential intracellular enzymes, disrupting critical metabolic pathways from within the cell. mdpi.com
Inhibition of Biofilm Formation and Quorum Sensing
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. nih.govmdpi.com Many host defense peptides have demonstrated the ability to inhibit biofilm formation and disrupt established biofilms. mdpi.comnih.gov
Antimicrobial Activity of Compounds Biosynthesized by "plp" Gene Cluster Proteins (e.g., Pelgipeptin)
The plp gene cluster directs the synthesis of a family of potent lipopeptide antibiotics known as pelgipeptins. nih.gov These non-ribosomally synthesized peptides, produced by species such as Paenibacillus elgii, exhibit significant antimicrobial properties against a wide array of pathogenic microorganisms. nih.govoup.com The family of pelgipeptins includes several analogues, such as pelgipeptins A, B, C, D, and E, which share a similar core structure but may differ by a single amino acid or in the composition of their lipid tail. researchgate.netresearchgate.net These structural variations can influence their biological activity. The antimicrobial efficacy of these compounds has been demonstrated in numerous studies, highlighting their potential as therapeutic agents. jmicrobiol.or.krresearchgate.net
Spectrum of Activity Against Pathogens (Gram-positive, Gram-negative bacteria, fungi)
Pelgipeptins demonstrate a broad-spectrum of activity, effectively inhibiting the growth of various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. researchgate.netnih.gov Their efficacy has been particularly noted against antibiotic-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA). jmicrobiol.or.krresearchgate.net Time-kill assays have shown that pelgipeptin D, for instance, exhibits rapid bactericidal action against MRSA. jmicrobiol.or.krresearchgate.net
The antifungal properties of pelgipeptins are also significant. Studies have evaluated their activity against clinically relevant fungi, including Candida albicans, Candida glabrata, Cryptococcus neoformans, and Paracoccidioides brasiliensis. nih.gov The minimum inhibitory concentration (MIC) values for various pelgipeptins against these fungi were found to be in a range comparable to the established antifungal agent fluconazole. nih.gov Pelgipeptins have also been shown to inhibit the formation and development of C. albicans biofilms, which are notoriously resistant to conventional antifungal treatments. nih.gov
Below are tables summarizing the minimum inhibitory concentration (MIC) of different pelgipeptins against a range of fungal and bacterial pathogens.
Antifungal Activity of Pelgipeptins (MIC in µg/mL)
| Microorganism | Pelgipeptin A | Pelgipeptin B | Pelgipeptin C | Pelgipeptin D | Pelgipeptin Mix | Fluconazole |
|---|---|---|---|---|---|---|
| C. neoformans H99 | 8 | 4 | 8 | 8 | 4 | 2 |
| P. brasiliensis PB18 | 16 | 8 | 16 | 16 | 8 | 4 |
| C. albicans SC5314 | 16 | 8 | 16 | 8 | 8 | 0.5 |
| C. glabrata ATCC 90030 | 64 | 32 | 64 | 32 | 32 | 16 |
Data sourced from a study on the in vitro antifungal activity of pelgipeptins. nih.gov
Antibacterial Activity of Pelgipeptin E (MIC in µg/mL)
| Microorganism | MIC (µg/mL) |
|---|---|
| Bacillus subtilis KCTC 1021 | 8 |
| Staphylococcus aureus KCTC 1916 | 8 |
| Staphylococcus aureus (MRSA) CCARM 3089 | 16 |
| Escherichia coli KCTC 2441 | 8 |
| Pseudomonas aeruginosa KCTC 2004 | 16 |
| Salmonella typhimurium KCTC 2514 | 16 |
Data derived from the characterization of Pelgipeptin E. nih.gov
Molecular Interactions with Microbial Cellular Components
The primary mechanism of action for pelgipeptins involves direct interaction with and disruption of the microbial cell membrane. nih.gov This membrane-active mechanism is characteristic of many antimicrobial peptides and lipopeptides. mdpi.commdpi.com The process is typically initiated by an electrostatic attraction between the positively charged amino acid residues of the peptide and the anionic components of the microbial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. doaj.org
Once bound to the surface, the lipophilic fatty acid tail of the pelgipeptin facilitates its insertion into the lipid bilayer of the cell membrane. mdpi.com This insertion disrupts the membrane's integrity, leading to several detrimental effects for the cell. nih.gov Studies involving pelgipeptin E have demonstrated that this interaction leads to the formation of pores or channels in the membrane. nih.gov
This pore formation results in the depolarization of the cell membrane's electrochemical potential. nih.govresearchgate.net Membrane depolarization assays have confirmed this effect. nih.gov The loss of membrane potential disrupts essential cellular processes that rely on it, such as ATP synthesis and the transport of ions and nutrients. mdpi.com Furthermore, the compromised integrity of the membrane leads to the leakage of vital intracellular components, such as potassium ions and calcein (B42510) dye, ultimately resulting in cell death. nih.govdoaj.org This mechanism of causing physical disruption to the cell membrane is a key reason why compounds like pelgipeptins are effective against a broad range of pathogens and may be less prone to the development of resistance compared to antibiotics that target specific metabolic pathways. mdpi.com
Biological and Physiological Roles of Plp Related Antimicrobial Systems
Role of PLP-Dependent Enzymes in Bacterial Virulence and Fitness
Pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, is an indispensable cofactor for a vast array of enzymes that are central to bacterial metabolism, survival, and pathogenicity. nih.govmdpi.com These enzymes catalyze a wide variety of biochemical reactions, including transamination, decarboxylation, and racemization, which are critical for amino acid synthesis and degradation, cell wall metabolism, and the production of various secondary metabolites. tandfonline.comucsd.edu The proper functioning of these metabolic pathways is intrinsically linked to a bacterium's ability to thrive, compete, and cause disease.
PLP-dependent enzymes are involved in approximately 1.5% of prokaryotic genes and are responsible for about 4% of all known catalytic activities. mdpi.comnih.gov Their importance is underscored by their contribution to bacterial virulence. For instance, some bacteria utilize PLP-dependent enzymes with desulfhydrase activity as direct virulence factors. nih.govruc.dk The synthesis of PLP itself is critical for the viability of pathogenic bacteria, making the enzymes in its biosynthetic pathway potential targets for novel antibacterial drugs, especially since these pathways are often absent in humans. frontiersin.org
Key areas where PLP-dependent enzymes impact bacterial virulence and fitness include:
Amino Acid Metabolism: The ability to synthesize and modify amino acids is crucial for bacterial survival within a host. PLP-dependent aminotransferases are fundamental to this process. mdpi.comnih.gov For example, in Porphyromonas gingivalis, a key pathogen in periodontal disease, specific PLP-dependent aminotransferases have been identified, highlighting their role in the microbe's metabolic capabilities within its niche. mdpi.com
Cell Wall Integrity: PLP-dependent racemases, such as alanine (B10760859) racemase, are essential for producing D-amino acids, which are critical components of the peptidoglycan layer of bacterial cell walls. tandfonline.comucsd.edu The integrity of the cell wall is paramount for resisting osmotic stress and the host's immune attacks.
Stress Response and Adaptation: Bacteria must adapt to various stress conditions within the host, such as nutrient limitation and oxidative stress. PLP-dependent enzymes are involved in metabolic pathways that contribute to this adaptation. In Bacillus subtilis, these enzymes participate in processes like sporulation and biofilm formation, which are key survival strategies. nih.gov
Tryptophan Metabolism: The metabolism of tryptophan, an essential amino acid, is heavily reliant on PLP-dependent enzymes in both microbes and their hosts. Enzymes like tryptophan synthase are crucial for bacterial tryptophan production. nih.gov Furthermore, bacterial PLP-dependent enzymes can produce various tryptophan metabolites that are known to regulate host physiology and immune responses, thereby influencing the host-microbe relationship and potentially contributing to pathogenesis. nih.gov
The following table summarizes selected PLP-dependent enzymes and their contribution to bacterial fitness and virulence.
| Enzyme/System | Function | Role in Bacterial Fitness/Virulence | Example Organism(s) |
| Alanine Racemase | Converts L-alanine to D-alanine | Essential for peptidoglycan synthesis, contributing to cell wall integrity. tandfonline.comucsd.edu | Escherichia coli, Bacillus subtilis |
| Tryptophan Synthase | Catalyzes the final step in tryptophan biosynthesis | Production of an essential amino acid required for protein synthesis and growth. nih.gov | Escherichia coli, Salmonella enterica |
| Cysteine Desulfhydrases | Degradation of cysteine, producing H₂S | Can act as a virulence factor; involved in amino acid metabolism and adaptation. nih.govruc.dk | Fusobacterium nucleatum |
| PLP Synthesis Pathway Enzymes (e.g., PdxA, PdxJ) | De novo synthesis of PLP | Essential for the viability of many pathogenic bacteria, making it an antibiotic target. frontiersin.org | Salmonella typhimurium |
| Aromatic Amino Acid Decarboxylase (AADC) | Decarboxylation of aromatic amino acids | Produces bioactive amines from metabolites, which can modulate host responses. nih.gov | Various gut microbes |
Function of PLP-Binding Proteins (PLPBP) in Vitamin B6 Homeostasis and Metabolic Regulation in Microbes
Maintaining the correct intracellular concentration of pyridoxal 5'-phosphate (PLP) is critical for microbial survival. While essential, free PLP can be toxic due to its reactive aldehyde group, which can form unwanted adducts with other cellular molecules. nih.govoup.com Therefore, microbes have evolved sophisticated systems to manage vitamin B6 homeostasis, involving both de novo synthesis and salvage pathways, which recycle B6 vitamers from the environment or cellular turnover. mdpi.com Central to this regulation is a class of proteins known as PLP-binding proteins (PLPBPs).
Bacteria can acquire the various forms of vitamin B6 (pyridoxal, pyridoxine (B80251), and pyridoxamine) and interconvert them into the active cofactor, PLP, through a series of enzymatic reactions in the salvage pathway. Key enzymes in this pathway include pyridoxal kinase (PdxK), pyridoxine/pyridoxamine (B1203002) 5'-phosphate oxidase (PdxH), and pyridoxal reductase (PdxI). ruc.dknih.gov
The proposed functions of PLPBPs in microbial homeostasis include:
Buffering the PLP Pool: PLPBPs likely act as storage or carrier proteins, sequestering free PLP to prevent its toxicity while ensuring it is available for transfer to newly synthesized apoenzymes. oup.comswolverine.com
Regulating B6 Vitamer Flux: The YggS/PLPBP family is implicated in balancing the levels of different B6 vitamers. wikipedia.orgcubanscientist.org Studies suggest that a deficiency in these proteins disrupts the homeostasis of pyridoxamine 5'-phosphate (PMP), which in turn leads to the accumulation of PNP. mdpi.comoup.com
Metabolic Regulation: By controlling the availability of the PLP cofactor, these binding proteins indirectly regulate the vast network of metabolic pathways that depend on it, including amino acid biosynthesis and degradation. nih.govnih.gov
The following table outlines the key components involved in microbial vitamin B6 homeostasis.
| Component | Type | Function in Vitamin B6 Homeostasis |
| PdxK / PdxY | Kinases | Phosphorylate non-phosphorylated B6 vitamers (pyridoxal, pyridoxine, pyridoxamine) as part of the salvage pathway. mdpi.comnih.gov |
| PdxH | Oxidase | Catalyzes the final step in the de novo synthesis pathway and is also part of the salvage pathway, converting PNP and PMP to PLP. nih.govnih.gov |
| YggS / PLPBP (COG0325) | Binding Protein | Highly conserved PLP-binding protein crucial for maintaining B6 vitamer balance and preventing toxic precursor accumulation. tandfonline.comwikipedia.orgnih.gov |
| YbhA | Phosphatase | A PLP-specific phosphatase that dephosphorylates PLP, helping to control its intracellular levels and prevent excess accumulation. frontiersin.org |
| PdxI | Reductase | A pyridoxal reductase that converts pyridoxal to pyridoxine, playing a critical role in the efficient salvage of pyridoxal. ruc.dk |
Contribution of "plp" Gene Clusters to Microbial Defense and Competition in Ecological Niches
In the constant struggle for survival and dominance in diverse ecological niches, microbes deploy a wide array of chemical weapons. The genetic blueprints for these compounds are often organized into biosynthetic gene clusters (BGCs). tandfonline.comnih.gov While the term "'plp' gene cluster" is not a standard classification, analysis of microbial genomes reveals that genes encoding PLP-dependent enzymes are frequently found within BGCs responsible for the production of secondary metabolites with antimicrobial properties. nih.govucsd.eduruc.dk These enzymes are instrumental in synthesizing the complex and often unusual non-proteinogenic amino acid building blocks that give these natural products their potent biological activity. ruc.dk
The contribution of these PLP-enzyme-containing clusters to microbial defense is significant:
Synthesis of Antibiotics: PLP-dependent enzymes are key players in the biosynthetic pathways of numerous antibiotics. They catalyze essential steps such as transaminations, decarboxylations, and various substitution reactions to create unique chemical structures. ruc.dknih.gov A notable example is the plp gene cluster found in Paenibacillus elgii, which is responsible for the synthesis of pelgipeptin, a cyclic lipopeptide antibiotic. frontiersin.org This cluster contains three large genes (plpD, plpE, and plpF) that encode the non-ribosomal peptide synthetases (NRPSs) that assemble the peptide backbone of the antibiotic. frontiersin.org
Production of Competitive Metabolites: Beyond well-defined antibiotics, PLP-dependent enzymes contribute to the production of a wide range of metabolites that give a microbe a competitive edge. This can include compounds that inhibit the growth of competing bacteria or fungi, or molecules that interfere with their signaling pathways. The vast metabolic potential conferred by PLP-dependent enzymes is a cornerstone of a microbe's ability to compete for resources and establish itself in a specific environment. ucsd.educubanscientist.org
Ecological Adaptation: The secondary metabolites produced by these gene clusters are often crucial for the organism's interaction with its environment, including symbiotic and pathogenic relationships. nih.govtandfonline.com For example, a PLP-dependent enzyme from Pseudomonas brassicacearum, a bacterium that protects plants from fungal pathogens, is part of a gene cluster believed to be involved in producing a defensive compound. nih.gov
The table below provides examples of gene clusters involving PLP-dependent enzymes that contribute to microbial defense.
| Gene Cluster / Product | PLP-Dependent Enzyme's Role | Function of Product | Organism(s) |
| Pelgipeptin (plp cluster) | Likely involved in synthesizing amino acid precursors for the NRPS machinery. frontiersin.org | Cyclic lipopeptide antibiotic with antibacterial activity. frontiersin.org | Paenibacillus elgii |
| Cirratiomycin | A PLP-dependent enzyme (CirS) is involved in synthesizing the nonproteinogenic amino acid (2S,3S)-diaminobutyric acid. ruc.dk | Antibacterial natural product active against Mycobacterium and Streptococcus. ruc.dk | Streptomyces cirratus |
| Mannopeptimycin | A PLP-dependent oxidase (MppP) catalyzes a key step in synthesizing the non-proteinogenic amino acid L-enduracididine. nih.gov | Glycopeptide antibiotic. | Streptomyces wadayamensis |
| Fusaric Acid | A PLP-dependent enzyme (Fub7) catalyzes a C-C bond formation at the γ-position of an amino acid precursor. ruc.dk | A picolinic acid derivative with wilting effects on plants, contributing to pathogenesis. ruc.dk | Fusarium species |
Role of Endogenous Antimicrobial Peptides/Proteins (e.g., protegrins, host defense peptides) in Innate Immunity
Endogenous antimicrobial peptides (AMPs), also known as host defense peptides (HDPs), are evolutionarily ancient and crucial components of the innate immune system found in virtually all forms of life. nih.govnih.gov These small, typically cationic peptides provide a rapid, first-line defense against a wide spectrum of pathogens, including bacteria, fungi, and viruses. ucsd.edunih.gov Unlike the microbial enzymes discussed previously, these peptides are produced by the host organism. Prominent examples in mammals include defensins and cathelicidins (such as LL-37 in humans), while protegrins are potent AMPs isolated from porcine leukocytes. nih.govnih.govwikipedia.org These peptides are not only direct antimicrobial agents but also serve as powerful immunomodulators, bridging the innate and adaptive immune responses. mdpi.comfrontiersin.org
The primary role of HDPs is to eliminate invading microbes swiftly. Their mechanisms of action are diverse but often target the microbial cell membrane, a structure that is fundamentally different from that of host cells. This difference provides a degree of selectivity, allowing HDPs to kill microbes with minimal harm to the host.
Key antimicrobial mechanisms include:
Membrane Disruption: The cationic nature of most HDPs facilitates an initial electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. frontiersin.orgmdpi.com Following this initial binding, the amphipathic structure of the peptides allows them to insert into the lipid bilayer, leading to membrane permeabilization through various models, including pore formation (e.g., barrel-stave or toroidal pore) or membrane destabilization (e.g., carpet model). mdpi.comyoutube.comresearchgate.net This disruption leads to the leakage of essential ions and metabolites, ultimately causing cell death. youtube.com Protegrins, for example, are known to form pores that lead to rapid cell death. wikipedia.org
Inhibition of Intracellular Processes: Some HDPs can translocate across the microbial membrane without causing immediate lysis and interfere with vital intracellular functions. nih.gov These peptides can inhibit the synthesis of the cell wall, nucleic acids (DNA and RNA), or proteins, effectively shutting down the microbe's ability to grow and replicate. nih.govyoutube.com
Viral Neutralization: HDPs can also exhibit antiviral activity. They can act by directly disrupting the viral envelope, blocking viral attachment to host cells, or inhibiting viral replication after entry. nih.govnih.gov
Beyond their direct killing of microbes, HDPs play a profound role in orchestrating the host's immune response. nih.govmdpi.com This immunomodulatory capacity is often considered their primary function in vivo, as it amplifies the body's own defense systems. frontiersin.orgcubanscientist.org
Key immunomodulatory functions include:
Chemoattraction: HDPs act as chemoattractants, recruiting key immune cells to the site of infection or injury. nih.gov They can attract neutrophils, monocytes, macrophages, T cells, and mast cells, thereby concentrating the cellular components of the immune system where they are most needed. nih.govucsd.edunih.gov
Modulation of Inflammation: HDPs have a dual role in inflammation. They can induce the production of pro-inflammatory cytokines and chemokines to enhance the immune response. nih.govruc.dk Conversely, they can also suppress inflammation by binding to and neutralizing bacterial components like LPS, preventing an over-exuberant and damaging inflammatory response (e.g., sepsis). swolverine.comfrontiersin.org
Bridging Innate and Adaptive Immunity: HDPs serve as a critical link between the immediate innate response and the more specific, long-term adaptive immune response. nih.gov They can promote the maturation of dendritic cells, which are essential antigen-presenting cells that activate T lymphocytes, a cornerstone of adaptive immunity. ubc.canih.gov
Interaction with Immune Cell Receptors: The immunomodulatory effects of HDPs are mediated through their interaction with various receptors on host cells, including G protein-coupled receptors (GPCRs) like the formyl peptide receptors (FPRs) and chemokine receptors, as well as Toll-like receptors (TLRs). nih.govmdpi.commdpi.com
The functions of HDPs extend beyond fighting infection to include the maintenance of tissue integrity and the promotion of healing. ruc.dknih.gov Their presence is crucial for maintaining a healthy balance, particularly at mucosal surfaces like the gut, which are in constant contact with a vast microbial community. nih.govfrontiersin.orgresearchwithrutgers.com
Key roles in homeostasis and regeneration include:
Wound Healing: HDPs are actively involved in all stages of wound healing. They promote the migration and proliferation of keratinocytes and fibroblasts, which are essential for re-epithelialization and closing the wound. ruc.dkoup.com They also stimulate angiogenesis (the formation of new blood vessels), which is necessary to supply nutrients and oxygen to the healing tissue. frontiersin.org
Regulation of Cell Death: Some HDPs can modulate apoptosis (programmed cell death), which is a critical process for removing damaged cells and resolving inflammation during tissue repair. ubc.ca
The following table details examples of endogenous antimicrobial peptides and their functions.
| Peptide Family / Example | Source | Primary Antimicrobial Mechanism | Key Immunomodulatory & Homeostatic Roles |
| Defensins (α- and β-) | Neutrophils, Paneth cells, epithelial cells | Membrane permeabilization, pore formation. nih.gov | Chemoattraction of immune cells, induction of cytokines, promotion of wound healing. nih.govoup.comnih.gov |
| Cathelicidins (e.g., LL-37) | Neutrophils, epithelial cells | Membrane disruption, inhibition of intracellular synthesis. swolverine.com | Potent chemoattractant, neutralizes LPS, promotes angiogenesis and wound repair, modulates apoptosis. ucsd.eduruc.dkswolverine.com |
| Protegrins (e.g., PG-1) | Porcine leukocytes | Rapid membrane disruption via pore formation. nih.govwikipedia.org | Broad-spectrum microbicidal activity; synthetic analogs (e.g., PLP-3) are being developed as therapeutics. nih.govoup.comnih.gov |
Regulation of Plp Related Antimicrobial Protein Expression and Activity in Vivo
Transcriptional and Translational Control of PLP-Dependent Enzymes in Pathogens
The expression of PLP-dependent enzymes in pathogenic organisms is tightly controlled at both the transcriptional and translational levels to ensure the efficient production of antimicrobial compounds. nih.gov In many bacteria, the genes encoding these enzymes are organized in operons, allowing for coordinated regulation in response to specific signals. nih.gov For instance, the tna operon in E. coli, which includes the gene for tryptophanase (a PLP-dependent enzyme that produces indole, a signaling molecule with antimicrobial properties), is regulated by catabolite repression and the availability of tryptophan. nih.gov
Transcriptional regulation is often mediated by repressor proteins that bind to the operator region of the operon, blocking transcription in the absence of an inducer. nih.gov For example, the trp operon, involved in tryptophan biosynthesis, is regulated by the TrpR repressor, which is activated by tryptophan. nih.gov In addition to repressors, some PLP-dependent enzyme systems are controlled by attenuators, which are secondary structures in the mRNA leader sequence that can terminate transcription prematurely. nih.gov
Translational control mechanisms also play a role in regulating the expression of these enzymes. This can involve the binding of small molecules or proteins to the mRNA, which can either inhibit or enhance translation initiation.
| Regulatory Mechanism | Description | Example in Pathogens |
| Transcriptional Repression | A repressor protein binds to the operator region of a gene or operon, preventing transcription. | The TrpR repressor, activated by tryptophan, binds to the trp operon operator, inhibiting the synthesis of tryptophan synthase. nih.gov |
| Transcriptional Attenuation | A secondary structure in the mRNA leader sequence causes premature termination of transcription. | The leader sequence of the trp operon in E. coli can form a terminator hairpin, halting transcription when tryptophan levels are high. nih.gov |
| Catabolite Repression | The presence of a preferred carbon source (like glucose) represses the expression of genes involved in the metabolism of other carbon sources. | The expression of the tna operon, which encodes tryptophanase, is repressed by glucose. nih.gov |
| Translational Control | Regulation of the rate of protein synthesis from mRNA. | Binding of regulatory proteins or small molecules to the mRNA can modulate the efficiency of translation initiation. |
Regulatory Mechanisms Governing PLPBP Expression and Function (e.g., feedback loops)
The Pyridoxal (B1214274) 5'-Phosphate-Binding Protein (PLPBP) is a highly conserved protein that plays a crucial role in maintaining PLP homeostasis. nih.gov While it binds to PLP, it does not appear to have enzymatic activity itself but rather functions in a regulatory capacity. nih.govmdpi.com Its expression and function are subject to regulatory mechanisms to ensure a balanced supply of the vital coenzyme PLP.
One of the key proposed roles of PLPBP is to act as a PLP reservoir or buffer, protecting the cell from the toxic effects of free PLP while ensuring its availability for apo-enzymes. nih.gov This suggests that the expression of PLPBP itself might be regulated by the intracellular concentration of PLP. Although direct evidence for a classical feedback loop is still emerging, the homeostatic role of PLPBP points towards such a regulatory system. biorxiv.org For example, early studies have suggested that negative feedback inhibition of PLP biosynthesis enzymes contributes to homeostasis. biorxiv.org
Mutations in the human PLPBP gene have been linked to vitamin B6-dependent epilepsy, highlighting its critical role in cellular function. nih.gov Studies on PLPBP orthologs in various organisms, such as YggS in E. coli, have shown that their absence leads to increased sensitivity to pyridoxine (B80251) toxicity, further supporting a role in PLP homeostasis. nih.gov The dimeric assembly of human PLPBP, in contrast to the monomeric form in some bacteria, may indicate an evolved regulatory mechanism or an additional function. nih.gov
| Organism | PLPBP Ortholog | Observed Phenotype upon Knockout/Mutation | Proposed Regulatory Function |
| Human | PLPBP | Vitamin B6-dependent epilepsy nih.gov | Maintenance of PLP homeostasis nih.gov |
| Escherichia coli | YggS | Increased pyridoxine toxicity, altered amino acid metabolism nih.gov | PLP homeostasis and detoxification nih.gov |
| Cyanobacteria | YggS | Increased pyridoxine toxicity nih.gov | PLP homeostasis nih.gov |
| Bacillus subtilis | ylmE | (Complements E. coli yggS knockout) nih.gov | Conserved role in PLP homeostasis nih.gov |
| Yeast | YBL036C | (Complements E. coli yggS knockout) nih.gov | Conserved role in PLP homeostasis nih.gov |
Regulation of "plp" Gene Cluster Expression in Producer Organisms
In many microorganisms, the genes responsible for the biosynthesis of secondary metabolites, including antimicrobial proteins, are often found organized in biosynthetic gene clusters (BGCs). mdpi.com The regulation of these "plp" gene clusters is complex and typically involves cluster-situated regulators (CSRs) that control the expression of the entire cluster. mdpi.com
These CSRs are often transcription factors that can act as activators or repressors. nih.gov Their expression and activity can be influenced by a variety of signals, including nutrient availability, quorum sensing, and stress responses. mdpi.commdpi.com For example, in Streptomyces coelicolor, the overexpression of a gene cluster containing a Streptomyces antibiotic regulatory protein (SARP) enhanced the production of the antibiotic actinorhodin. nih.gov
The regulation within these clusters can be multi-layered, involving both positive and negative control elements. nih.gov In some cases, antisense RNAs are also involved in the post-transcriptional regulation of gene expression within the cluster. nih.gov Furthermore, chromatin structure and epigenetic modifications can play a role in controlling the accessibility of the gene cluster to the transcriptional machinery. mdpi.com
Host Signaling Pathways and Environmental Influences on Antimicrobial Protein Production
The production of antimicrobial proteins, including those related to PLP, is often intricately linked to host signaling pathways and environmental cues. nih.gov The host's innate immune system can recognize pathogen-associated molecular patterns (PAMPs), leading to the activation of signaling cascades that induce the expression of antimicrobial peptides. nih.gov Key signaling pathways involved include the Toll-like receptor (TLR) pathway, the NF-κB pathway, and mitogen-activated protein kinase (MAPK) pathways. nih.govmdpi.com
For instance, the activation of TLRs by bacterial components can trigger a signaling cascade that leads to the activation of NF-κB, a transcription factor that controls the expression of numerous immune-related genes, including those for antimicrobial peptides. nih.gov Similarly, the MAPK pathway can be activated by various stimuli and regulate the production of these defense molecules. mdpi.com
Environmental factors also significantly influence the production of antimicrobial proteins. nih.gov These factors can include:
Nutrient availability: The presence or absence of specific nutrients can act as a signal to upregulate or downregulate the production of antimicrobial compounds. nih.gov
Temperature and pH: Changes in temperature and pH can affect both the growth of the producing organism and the activity of the regulatory proteins involved in antimicrobial protein synthesis. nih.gov
Presence of competing microorganisms: The detection of other microbes can trigger the production of antimicrobial proteins as a defense mechanism. nih.gov
| Signaling Pathway | Inducing Stimulus | Effect on Antimicrobial Protein Production |
| Toll-like Receptor (TLR) Pathway | Pathogen-Associated Molecular Patterns (PAMPs) nih.gov | Induction of antimicrobial peptide gene expression nih.gov |
| NF-κB Pathway | Pro-inflammatory cytokines, PAMPs nih.gov | Activation of transcription of antimicrobial peptide genes nih.gov |
| MAPK Pathway | Various cellular stresses, growth factors mdpi.com | Regulation of cellular responses, including antimicrobial peptide production mdpi.com |
Post-Translational Control Mechanisms (e.g., proteolysis, inhibition by host factors)
Following translation, the activity of antimicrobial proteins can be further regulated by post-translational modifications (PTMs) and interactions with host factors. nih.gov PTMs can include phosphorylation, glycosylation, and proteolytic cleavage, which can alter the protein's stability, localization, and activity. nih.govbenthamdirect.com For many antimicrobial peptides, proteolytic processing of an inactive precursor is a key step in their activation. ubc.ca
Host factors can also modulate the activity of antimicrobial proteins. This can occur through direct binding and inhibition. For example, some host proteins can sequester antimicrobial peptides, preventing them from reaching their microbial targets. nih.gov Conversely, pathogens have evolved mechanisms to counteract host antimicrobial proteins, such as the secretion of proteases that degrade these defense molecules. nih.govnih.gov This interplay between host inhibitory factors and pathogen-derived proteases adds another layer of complexity to the regulation of antimicrobial protein activity in vivo. nih.gov
| Post-Translational Control Mechanism | Description | Impact on Antimicrobial Protein |
| Proteolytic Cleavage | Cleavage of a precursor protein to release the active antimicrobial peptide. ubc.ca | Activation of antimicrobial activity. ubc.ca |
| Phosphorylation | Addition of a phosphate (B84403) group to specific amino acid residues. nih.gov | Can modulate protein activity and signaling. nih.gov |
| Glycosylation | Attachment of carbohydrate moieties to the protein. nih.gov | Can enhance peptide activity and stability. nih.gov |
| Inhibition by Host Factors | Binding of host proteins to the antimicrobial peptide. nih.gov | Sequestration and inactivation of the antimicrobial peptide. nih.gov |
| Degradation by Pathogen Proteases | Cleavage of the antimicrobial peptide by proteases secreted by pathogens. nih.govnih.gov | Inactivation of the antimicrobial peptide. nih.govnih.gov |
Microbial Counter Strategies and Resistance Mechanisms Against Plp Related Antimicrobial Action
Resistance to Inhibition of PLP-Dependent Enzymes (e.g., target modification, overexpression)
One of the fundamental ways bacteria develop resistance is by altering the cellular targets of antimicrobial agents. nih.gov When an antimicrobial protein targets a specific bacterial enzyme, resistance can emerge through several mechanisms, including the modification of the target protein or changes in its expression levels. crstoday.comnih.gov
Target Modification: Bacteria can acquire mutations in the genes encoding target proteins. youtube.com These mutations can lead to structural changes in the protein, particularly in the active site where an inhibitor would normally bind. nih.gov This alteration reduces the binding affinity of the antimicrobial compound, rendering it less effective. For instance, resistance to certain antibiotics that target penicillin-binding proteins (PBPs) arises from alterations in the structure of these enzymes. nih.govnih.gov
Target Overexpression: Another strategy is the overproduction of the target enzyme. By increasing the concentration of the target protein within the cell, the bacterium can effectively "soak up" the inhibitor. A standard concentration of the antimicrobial may no longer be sufficient to inhibit all the enzyme molecules, allowing the bacterium to maintain its essential metabolic functions and survive.
These mechanisms of target alteration and overexpression are fundamental strategies that contribute to intrinsic and acquired resistance in bacteria. nih.govnih.gov
| Resistance Mechanism | Description | Example |
| Target Modification | Alteration of the drug's target protein structure, reducing the binding affinity of the antimicrobial agent. nih.govcrstoday.com | Mutations in penicillin-binding proteins (PBPs) conferring resistance to β-lactam antibiotics. nih.govnih.gov |
| Target Overexpression | Increased production of the target enzyme, effectively titrating out the antimicrobial inhibitor. | Development of resistance to sulfonamides by overproducing dihydropteroate (B1496061) synthase. youtube.com |
Microbial Resistance to Antimicrobial Peptides/Proteins (e.g., PLP-3, host defense peptides)
Bacteria have developed a variety of defense mechanisms to protect themselves from the damaging effects of host defense peptides (HDPs) and other antimicrobial proteins. nih.govnih.gov These strategies are multifaceted and often involve modifications to the bacterial cell surface, enzymatic degradation of the peptides, active removal from the cell, and collective defense strategies. asm.orgmdpi.com
A primary strategy for resisting cationic antimicrobial peptides is to alter the bacterial cell surface to reduce the peptide's ability to bind and disrupt the membrane. asm.org
Gram-Positive Bacteria: In Gram-positive bacteria, a key modification involves the D-alanylation of teichoic and lipoteichoic acids in the cell wall. nih.gov This process introduces positive charges, which electrostatically repel cationic peptides and reduce their binding to the bacterial surface. nih.govasm.org Mutants unable to perform this modification are significantly more susceptible to cationic AMPs. nih.gov The cell wall in these bacteria is a thick layer of peptidoglycan, which can also be modified to confer resistance. nih.govfrontiersin.org
Gram-Negative Bacteria: Gram-negative bacteria modify their outer membrane, primarily the lipopolysaccharide (LPS) layer. nih.gov They can add positively charged molecules like 4-amino-4-deoxy-L-arabinose (L-Ara4N) or phosphoethanolamine to the lipid A component of LPS. asm.orgresearchgate.net These modifications reduce the net negative charge of the outer membrane, leading to electrostatic repulsion of cationic antimicrobial peptides. asm.org
| Bacterial Type | Key Molecule Modified | Type of Modification | Consequence for Resistance |
| Gram-Positive | Teichoic/Lipoteichoic Acids | D-alanylation | Increases positive surface charge, repelling cationic peptides. asm.orgnih.gov |
| Gram-Negative | Lipopolysaccharide (LPS) | Addition of L-Ara4N or phosphoethanolamine to Lipid A | Reduces net negative surface charge, hindering peptide binding. asm.orgresearchgate.net |
Some bacteria produce and secrete enzymes that can directly degrade or modify antimicrobial peptides, rendering them inactive. crstoday.comnih.gov
Proteolytic Degradation: Pathogens can release proteases that cleave antimicrobial peptides at specific sites, destroying their structure and function. oup.com This is a common defense mechanism observed in various bacteria. nih.gov
Trapping and Inactivation: Certain bacteria secrete proteins that bind to and sequester antimicrobial peptides, preventing them from reaching their target on the bacterial cell membrane. nih.gov For example, Staphylococcus aureus can produce staphylokinase, which forms complexes with α-defensins, reducing their antimicrobial activity. nih.gov
Efflux pumps are transmembrane proteins that actively transport a wide range of substances, including antimicrobial agents, out of the bacterial cell. nih.govbohrium.comnih.gov
Broad Substrate Specificity: Many efflux pumps can recognize and expel a variety of structurally diverse compounds, contributing to multidrug resistance. mdpi.com
Major Families: Several families of efflux pumps are involved in antimicrobial resistance, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), and the resistance-nodulation-division (RND) family. nih.gov RND efflux pumps are particularly prominent in Gram-negative bacteria and can extrude drugs from the periplasm before they reach the cytoplasm. nih.govnih.gov The expression of these pumps can be induced in response to exposure to antimicrobial peptides. biorxiv.orgbohrium.com
| Efflux Pump Superfamily | Energy Source | Location | Role in Resistance |
| ATP-Binding Cassette (ABC) | ATP hydrolysis | Primarily Gram-positive and Gram-negative bacteria | Expels a wide range of molecules, including antibiotics and peptides. nih.gov |
| Major Facilitator Superfamily (MFS) | Proton motive force | Both Gram-positive and Gram-negative bacteria | Abundant pumps involved in multidrug resistance. nih.gov |
| Resistance-Nodulation-Division (RND) | Proton motive force | Primarily Gram-negative bacteria | Acts as a tripartite system to sequester and expel drugs from the periplasm. nih.govnih.gov |
Once an antimicrobial peptide crosses the bacterial membrane, microbes can employ intracellular defense mechanisms.
Intracellular Sequestration: Permeabilized cells can act as "sinks," where intracellular components with a net negative charge, such as DNA and ribosomal proteins, can bind to and trap cationic antimicrobial peptides. mdpi.com This sequestration within compromised cells reduces the concentration of active peptides available to kill other bacteria in the population. mdpi.com
Intracellular Targeting: Some antimicrobial peptides are known to have intracellular targets, inhibiting processes like DNA and protein synthesis or cell wall biosynthesis. nih.govnih.gov Bacteria can, in turn, develop resistance by modifying these intracellular targets.
Biofilms are structured communities of bacterial cells enclosed in a self-produced extracellular matrix. nih.govbenthamdirect.com Bacteria within biofilms exhibit significantly higher resistance to antimicrobial agents compared to their free-floating (planktonic) counterparts. asm.orgmdpi.com
Physical Barrier: The extracellular matrix, composed of exopolysaccharides, proteins, and extracellular DNA, can act as a physical barrier, preventing or slowing the penetration of antimicrobial peptides. nih.govnih.gov Negatively charged components of the matrix can sequester positively charged peptides. researchgate.net
Altered Physiological State: Bacteria within a biofilm often exist in a state of reduced metabolic activity and slow growth, which can make them less susceptible to antimicrobials that target active cellular processes. benthamdirect.com
Collective Resistance: The biofilm community can engage in collective defense. For instance, cells near the surface of the biofilm that produce enzymes to degrade antimicrobials can protect the cells deeper within the biofilm. nih.gov This creates a protected environment where a subpopulation of bacteria can survive antimicrobial treatment and potentially re-establish the infection. nih.gov
Resistance to Compounds Biosynthesized by "plp" Gene Cluster Proteins
The emergence of microbial resistance to antimicrobial agents is a significant challenge in clinical and agricultural settings. While the "plp" (pelgipeptin) gene cluster in Paenibacillus elgii produces potent lipopeptide antibiotics, microorganisms can develop various counter-strategies to withstand their antimicrobial action. Although specific research on resistance mechanisms exclusively targeting pelgipeptins is not extensively documented, the principles of resistance to other cationic lipopeptide antibiotics, such as polymyxins and daptomycin, provide a framework for understanding potential microbial defenses against compounds biosynthesized by the plp gene cluster.
Microbial resistance to these types of antimicrobial peptides generally falls into several broad categories: modification of the cell envelope to reduce peptide binding, active efflux of the antimicrobial agent, and enzymatic degradation of the peptide.
One of the primary mechanisms of resistance involves altering the bacterial cell surface to decrease its net negative charge. Cationic antimicrobial peptides, including those likely produced by the plp gene cluster, are electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Microorganisms can modify these structures to reduce the binding affinity of the antimicrobial peptides. For instance, the addition of positively charged molecules like phosphoethanolamine or 4-amino-4-deoxy-L-arabinose (L-Ara4N) to the lipid A portion of LPS can significantly reduce the negative charge of the outer membrane, thereby repelling cationic peptides.
Another key strategy is the active removal of the antimicrobial compounds from the cell. Efflux pumps are membrane proteins that can recognize and expel a wide range of toxic substances, including antibiotics. Overexpression of these pumps can prevent the antimicrobial peptide from reaching its intracellular or membrane targets in sufficient concentrations to exert its inhibitory effect.
Finally, some bacteria produce extracellular proteases that can degrade antimicrobial peptides before they can reach the cell membrane. This enzymatic degradation neutralizes the threat posed by the peptide. The stability of pelgipeptins to certain proteases may influence the effectiveness of this particular resistance mechanism.
The following table summarizes the general mechanisms of resistance to cationic lipopeptide antibiotics, which are likely applicable to the compounds produced by the "plp" gene cluster.
| Resistance Mechanism | Description | Target Microorganisms | Key Molecular Players |
| Cell Envelope Modification | Alteration of the net surface charge of the bacterial membrane to repel cationic antimicrobial peptides. This is often achieved by the enzymatic modification of membrane components. | Gram-negative and Gram-positive bacteria | Lipid A modification systems (e.g., PmrA/PmrB, PhoP/PhoQ), D-alanylation of teichoic acids (dlt operon) |
| Active Efflux | Pumping of the antimicrobial peptide out of the bacterial cell, preventing it from reaching its target. | Gram-negative and Gram-positive bacteria | ATP-binding cassette (ABC) transporters, Major Facilitator Superfamily (MFS) pumps |
| Enzymatic Degradation | Production of extracellular proteases that cleave and inactivate the antimicrobial peptide. | Various bacteria | Metalloproteases, serine proteases |
It is important to note that the development of resistance is a complex process that can involve multiple mechanisms simultaneously. The selective pressure exerted by the antimicrobial compounds produced by the "plp" gene cluster can lead to the selection of microbial populations with enhanced resistance, underscoring the continuous evolutionary arms race between antibiotic producers and their targets. Further research is needed to specifically investigate the prevalence and molecular details of resistance to pelgipeptins in various microbial communities.
Methodological Approaches for the Study of Plp Related Antimicrobial Proteins
Genetic and Molecular Biology Techniques
Genetic and molecular biology techniques are fundamental to understanding the roles of specific genes and amino acid residues in the function of PLP-related antimicrobial proteins.
Gene Knockout: Creating null mutations by deleting a specific gene is a powerful approach to determine its physiological function. In the context of PLP-related antimicrobial proteins, gene knockout studies can reveal the importance of a particular PLP-dependent enzyme in bacterial survival or in the production of an antimicrobial compound.
Overexpression: Increasing the expression level of a specific gene can lead to the overproduction of the corresponding protein. This technique is valuable for enhancing the yield of a particular antimicrobial peptide or a PLP-dependent enzyme for further characterization. It can also be used to study the effects of increased protein levels on cellular metabolism and antimicrobial resistance.
Site-Directed Mutagenesis: This technique allows for the specific alteration of the amino acid sequence of a protein by modifying its coding DNA. Site-directed mutagenesis is extensively used to probe the function of individual amino acid residues within the active site of PLP-dependent enzymes or to modify the properties of antimicrobial peptides. For instance, replacing a key residue in the active site of an enzyme can help to elucidate its role in catalysis. In a study on aspartate aminotransferase, the active-site residue Asp222, which interacts with the pyridine (B92270) nitrogen of PLP, was replaced with alanine (B10760859) (D222A). This mutation significantly impacted the enzyme's catalytic efficiency, and further analysis with a coenzyme analog, N(1)-methylated PLP, helped to clarify the role of Asp222 in stabilizing the protonated state of PLP, which is crucial for its function as an electron sink.
| Technique | Application in PLP-Related Antimicrobial Protein Research | Key Findings from Examples |
| Gene Knockout | Determining the essentiality of a PLP-dependent enzyme for bacterial viability or its role in an antimicrobial biosynthesis pathway. | Can reveal if a specific enzyme is a potential drug target. |
| Overexpression | Increasing the production of an antimicrobial peptide or a PLP-dependent enzyme for purification and characterization. | Facilitates detailed biochemical and structural studies. |
| Site-Directed Mutagenesis | Investigating the function of specific amino acid residues in the active site of PLP-dependent enzymes or modifying the properties of antimicrobial peptides. | Elucidates catalytic mechanisms and allows for the engineering of proteins with enhanced or altered activities. |
Recombinant Protein Expression and Purification Strategies
The production of pure and active PLP-dependent enzymes, PLPBPs, and antimicrobial peptides/proteins is a prerequisite for their detailed biochemical and structural characterization.
Recombinant Expression Systems: Escherichia coli is a commonly used host for the recombinant expression of these proteins due to its rapid growth and well-established genetic tools. However, the expression of small, toxic antimicrobial peptides can be challenging. To overcome this, fusion protein strategies are often employed. In this approach, the antimicrobial peptide is fused to a larger, more stable protein partner, such as baculoviral polyhedrin (Polh), which can facilitate high-level expression and reduce toxicity to the host cell.
Purification Strategies: Affinity chromatography is a powerful technique for purifying recombinant proteins. By adding a tag (e.g., a polyhistidine-tag) to the protein of interest, it can be selectively captured on a chromatography resin. Following purification, the fusion tag can be removed by enzymatic cleavage to yield the pure protein. For antimicrobial peptides, reverse-phase high-performance liquid chromatography (RP-HPLC) is often used as a final polishing step to achieve high purity.
| Expression System | Fusion Partner | Purification Method | Target Protein Example | Reference |
| Escherichia coli | Baculoviral Polyhedrin (Polh) | Affinity Chromatography, RP-HPLC | Halocidin 18-amino-acid subunit (Hal18) | |
| Escherichia coli | Heat-resistant CL7 tag | Nickel Affinity Chromatography | Various Antimicrobial Peptides | |
| Escherichia coli | His-tagged SUMO | Nickel Affinity Chromatography | Hybrid Peptide CLP |
Structural Biology Techniques
Determining the three-dimensional structures of PLP-related antimicrobial proteins provides invaluable insights into their mechanisms of action and facilitates structure-based drug design.
X-ray Crystallography: This technique has been instrumental in revealing the atomic details of PLP-dependent enzymes. For example, the crystal structure of the PLP synthase complex from Thermotoga maritima has provided a detailed view of the enzyme's architecture, consisting of a core of 12 synthase subunits with 12 glutaminase (B10826351) subunits attached. The structure also revealed the binding of a ribulose 5-phosphate intermediate in the active site, offering clues about the catalytic mechanism. Similarly, crystal structures of the PLP synthase from Geobacillus stearothermophilus have captured the enzyme in three different states of its catalytic cycle, providing a deeper understanding of the complex series of reactions that lead to PLP synthesis.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of proteins in solution and for investigating their interactions with other molecules. Solid-state NMR, in particular, is well-suited for studying the interactions of antimicrobial peptides with bacterial membranes. By labeling the peptide or the lipid molecules with specific isotopes (e.g., ¹⁵N, ¹³C, ²H), NMR can provide information on the peptide's secondary structure, its orientation within the membrane, and the extent to which it perturbs the lipid bilayer.
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful technique for determining the structures of large protein complexes that are difficult to crystallize. A recent study utilized cryo-EM to determine the native structure of the PLP synthase (PdxS) complex from Methanosarcina acetivorans directly from fractionated cellular lysate. This approach revealed that the native complex is a homo-dodecamer of PdxS subunits and provided a high-resolution view of the enzyme's structure, including the presence of a ribose 5-phosphate molecule in the active site.
| Technique | Application | Key Structural Insights |
| X-ray Crystallography | Determining the atomic structure of PLP-dependent enzymes and their complexes with substrates or inhibitors. | Revealed the dodecameric architecture of PLP synthase and captured intermediates in its catalytic cycle. |
| NMR Spectroscopy | Characterizing the structure and dynamics of antimicrobial peptides and their interactions with bacterial membranes. | Provides information on peptide secondary structure, orientation in the membrane, and membrane perturbation. |
| Cryo-Electron Microscopy | Determining the structure of large, dynamic protein complexes like PLP synthase in their native state. | Elucidated the homo-dodecameric structure of native PdxS from cellular lysate. |
Biophysical Characterization of Protein-Ligand and Protein-Membrane Interactions
Biophysical techniques are employed to quantify the binding affinities and thermodynamic parameters of interactions between PLP-related proteins and their ligands or target membranes.
Spectroscopy: Spectroscopic methods, such as fluorescence and circular dichroism (CD), are widely used to study protein-ligand interactions. For example, the binding of PLP to enzymes can be monitored by changes in the intrinsic protein fluorescence or by characteristic absorbance and fluorescence signals from the PLP cofactor itself. These techniques can be used to determine binding constants and to probe conformational changes upon ligand binding.
Isothermal Titration Calorimetry (ITC): ITC is a powerful technique for the thermodynamic characterization of biomolecular interactions. It directly measures the heat changes that occur upon the binding of a ligand to a protein or a peptide to a membrane. ITC can provide a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) changes. This information is crucial for understanding the driving forces behind the interaction. For instance, ITC has been used to study the interaction of antimicrobial peptides with lipid membranes, revealing different modes of interaction, including surface binding, insertion, and membrane disruption.
Electrochemical Methods: Electrochemical biosensors offer a sensitive and label-free approach for detecting the activity of PLP-dependent enzymes. These sensors can be designed to detect the consumption of substrates or the production of specific products, providing a real-time measure of enzymatic activity.
| Technique | Application | Parameters Measured |
| Spectroscopy (Fluorescence, CD) | Studying protein-ligand binding and conformational changes. | Binding affinity, changes in protein secondary and tertiary structure. |
| Isothermal Titration Calorimetry (ITC) | Characterizing the thermodynamics of protein-ligand and peptide-membrane interactions. | Binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry. |
| Electrochemical Methods | Developing biosensors for the detection of PLP-dependent enzyme activity. | Real-time measurement of substrate consumption or product formation. |
Proteomic and Metabolomic Profiling of PLP-Related Pathways and Their Regulation
Proteomics and metabolomics provide a global view of the cellular response to antimicrobial agents and the role of PLP-related pathways in bacterial metabolism and survival.
Proteomic Profiling: This approach involves the large-scale identification and quantification of proteins in a cell or organism. In the context of PLP-related antimicrobial proteins, proteomics can be used to identify the targets of antimicrobial compounds. For example, a chemical proteomic approach using functionalized pyridoxal (B1214274) probes has been developed to identify PLP-dependent enzymes in bacteria. These probes are taken up by the cells and incorporated into PLP-dependent enzymes, allowing for their enrichment and identification by mass spectrometry. This method has been used to profile the "PLPome" of Staphylococcus aureus and to identify novel PLP-dependent enzymes. Proteomics can also be used to study the cellular response to antibiotics by analyzing changes in the proteome of bacteria upon treatment.
Metabolomic Profiling: Metabolomics focuses on the comprehensive analysis of small molecule metabolites in a biological system. This technique can be used to investigate the metabolic consequences of inhibiting a PLP-dependent enzyme or to identify changes in metabolic pathways in response to antimicrobial treatment. For example, metabolomic analysis of bacteria with and without resistance to certain antibiotics has revealed significant alterations in PLP levels, suggesting a link between vitamin B6 metabolism and antibiotic resistance.
| Approach | Application | Key Findings |
| Proteomic Profiling | Identifying the targets of antimicrobial compounds and studying the cellular response to antibiotics. | Enabled the profiling of the "PLPome" in bacteria and the identification of novel PLP-dependent enzymes. |
| Metabolomic Profiling | Investigating the metabolic consequences of inhibiting PLP-dependent enzymes and identifying metabolic adaptations to antimicrobial stress. | Revealed links between PLP metabolism and antibiotic resistance. |
High-Throughput Screening for Inhibitors of PLP-Dependent Enzymes
High-throughput screening (HTS) is a crucial tool for the discovery of novel inhibitors of PLP-dependent enzymes, which can serve as starting points for the development of new antimicrobial drugs.
HTS assays are designed to rapidly test large libraries of chemical compounds for their ability to inhibit the activity of a target enzyme. These assays are typically performed in a miniaturized format (e.g., 384-well plates) and utilize a detectable signal, such as fluorescence or absorbance, to measure enzyme activity. A chemical proteomic approach using pyridoxal probes has been adapted for screening purposes. This method can be used to identify compounds that compete with the probe for binding to PLP-dependent enzymes, thereby identifying potential inhibitors. This strategy allows for the screening of compound libraries against a whole class of enzymes in a cellular context, providing a powerful platform for antibiotic discovery.
| Screening Method | Principle | Application |
| Competition-based Chemical Proteomics | Compounds are screened for their ability to compete with a pyridoxal probe for binding to PLP-dependent enzymes in a cellular lysate or in living cells. | Identification of inhibitors that target the PLP-binding site of a diverse range of enzymes. |
Computational Modeling and Simulation Approaches for Protein Design and Mechanism Prediction
Computational methods play an increasingly important role in the study of PLP-related antimicrobial proteins, from predicting their structures and functions to designing novel molecules with enhanced antimicrobial properties.
Computational Modeling: Homology modeling can be used to build three-dimensional models of PLP-dependent enzymes based on the known structures of related proteins. These models can then be used for virtual screening of compound libraries to identify potential inhibitors. Molecular docking simulations can predict the binding mode of a ligand to a protein, providing insights into the key interactions that stabilize the complex.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of proteins and their interactions at an atomic level. These simulations can be used to study the conformational changes that occur during the catalytic cycle of a PLP-dependent enzyme, to investigate the binding of substrates and inhibitors, and to understand how mutations affect protein stability and function. For example, MD simulations of the PLP-dependent enzyme methionine γ-lyase have been used to investigate the protonation states of the PLP cofactor and to reveal the fine details of the active site structure and dynamics.
Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: QM/MM methods combine the accuracy of quantum mechanics for describing the reactive part of a system (e.g., the enzyme active site) with the efficiency of molecular mechanics for the rest of the protein. This approach is particularly useful for studying enzymatic reaction mechanisms. QM/MM calculations have been used to elucidate the detailed catalytic cycle of aminodeoxychorismate lyase, a PLP-dependent enzyme involved in folate biosynthesis. These calculations revealed a complex, multi-step reaction mechanism involving several intramolecular proton transfers.
| Computational Approach | Application | Insights Gained |
| Computational Modeling (Homology Modeling, Docking) | Predicting the 3D structure of PLP-dependent enzymes and identifying potential inhibitors through virtual screening. | Provides structural models for drug design and predicts ligand binding modes. |
| Molecular Dynamics (MD) Simulations | Studying the dynamics of PLP-dependent enzymes, their interactions with ligands, and the effects of mutations. | Reveals conformational changes, active site dynamics, and the impact of mutations on protein function. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Elucidating the detailed reaction mechanisms of PLP-dependent enzymes. | Provides atomic-level details of bond-making and bond-breaking events during catalysis. |
Biotechnological Applications and Potential of Plp Related Antimicrobial Systems
Development of Novel Antimicrobial Agents Targeting PLP-Dependent Enzymes
Pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes are crucial for a vast array of metabolic reactions in bacteria, particularly in amino acid metabolism. nih.govnih.govnih.gov This essential role makes them attractive targets for the development of novel antimicrobial agents. nih.govnih.govresearchgate.net Since many bacterial PLP-dependent enzymes are distinct from their human counterparts, inhibitors can be designed to specifically target microbial pathways, minimizing off-target effects in the host. nih.govmdpi.com
Research has focused on identifying and validating these enzymes as viable drug targets. For instance, enzymes like alanine (B10760859) racemase, which is involved in bacterial cell wall synthesis, are already the target of some antibacterial agents. nih.govresearchgate.net Scientists are actively screening libraries of compounds that bind to PLP for antibiotic activity. nih.gov This approach has led to the discovery of "hit molecules," which can be further optimized for potency and specificity. nih.gov One study successfully identified an uncharacterized but essential PLP-dependent cysteine desulfurase as the target of the existing drug phenelzine, showcasing the potential for repurposing known drugs and for uncovering new antibiotic targets. nih.gov
The strategy involves a deep understanding of the enzyme's structure and catalytic mechanism to design substrate-like or transition-state-like inhibitors. nih.gov By systematically mining the "PLPome" (the complete set of PLP-dependent enzymes) of pathogenic bacteria, researchers can create a detailed map of potential targets, paving the way for a new generation of antibiotics that exploit these essential enzymatic pathways. nih.govtum.de
Engineering and Optimization of Antimicrobial Peptides/Proteins for Therapeutic Use
Antimicrobial peptides (AMPs) are naturally occurring molecules with broad-spectrum activity against a range of pathogens. nih.govmdpi.com However, their therapeutic potential is often limited by issues such as susceptibility to degradation by proteases. nih.govnih.gov To overcome these limitations, significant research has been dedicated to the engineering and optimization of AMPs, including analogs of various peptide families. While specific research on "PLP-3 analogs" is not prominent in publicly available literature, the principles of AMP engineering are broadly applicable.
Peptide Engineering and Analog Design
The goal of peptide engineering is to enhance the antimicrobial potency and stability of AMPs while minimizing toxicity to host cells. mdpi.comelifesciences.org Several strategies are employed to achieve this:
Amino Acid Substitution: Replacing specific amino acids can significantly impact an AMP's properties. Substituting natural L-amino acids with their D-enantiomers can render the peptide resistant to degradation by proteases. mdpi.comelifesciences.org Additionally, altering the charge and hydrophobicity through substitution can optimize the peptide's interaction with bacterial membranes, enhancing its antimicrobial effect. mdpi.com For example, strategic substitutions in the melittin-related peptide AR-23 have been shown to decrease hemolytic activity without compromising its antimicrobial power. mdpi.com
Cyclization: Creating a cyclic structure in a peptide, either head-to-tail or through side-chain linkages, can increase its stability against proteases and improve its binding specificity to bacterial targets. mdpi.comnih.gov Cyclization restricts the conformational flexibility of the peptide, which can lead to enhanced activity. mdpi.comnih.gov
Hybrid Peptides: Combining the functional domains of different peptides can generate hybrid molecules with synergistic or novel activities. This approach can broaden the antimicrobial spectrum or enhance potency.
| Engineering Strategy | Objective | Example | Reference |
|---|---|---|---|
| Amino Acid Substitution | Enhance stability, optimize charge and hydrophobicity | Replacement of L-amino acids with D-amino acids; substitution of non-polar residues with charged amino acids in AR-23 analogs. | mdpi.comelifesciences.org |
| Cyclization | Increase protease resistance, improve binding specificity | Cyclization of arginine-rich peptides to improve stability and activity. | mdpi.comelifesciences.orgnih.gov |
| Hybrid Peptides | Broaden antimicrobial spectrum, enhance potency | Combining domains from different antimicrobial peptides. | mdpi.com |
Delivery Systems and Formulation Technologies
To protect AMPs from degradation and deliver them effectively to the site of infection, various delivery systems have been developed. nih.govnih.govmdpi.com These systems can improve the peptide's bioavailability and reduce systemic toxicity. nih.govmdpi.com
Nanoparticles: Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), and metallic nanoparticles have been extensively explored for AMP delivery. nih.govmdpi.com They can encapsulate the peptides, protecting them from enzymes and controlling their release. nih.govmdpi.com For instance, PLGA nanoparticles have been shown to successfully encapsulate peptides, leading to reduced hemolysis and sustained antimicrobial activity. mdpi.com
Liposomes: These are vesicular structures composed of lipid bilayers that can carry both hydrophilic and hydrophobic drugs. nih.gov Liposomes can reduce the toxicity of AMPs and improve their uptake by cells and tissues. nih.gov They are versatile and can be tailored for various delivery routes, including topical and pulmonary. nih.gov
Hydrogels: Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. nih.govacs.org They can be used for topical delivery of AMPs, providing a sustained release at the wound site. nih.govtandfonline.com Combining liposomes with hydrogels can create a robust system that preserves the integrity of the liposomes and allows for a controlled release of the encapsulated AMPs. acs.orgtandfonline.com
| Delivery System | Description | Advantages | Example Formulations | Reference |
|---|---|---|---|---|
| Nanoparticles | Polymeric or metallic particles at the nanoscale. | Protects from degradation, controlled release, can have synergistic effects. | PLGA nanoparticles, Gold nanoparticles. | nih.govmdpi.commdpi.com |
| Liposomes | Vesicles with a lipid bilayer. | Reduces toxicity, improves cellular uptake, versatile for different routes. | Colistin-loaded liposomes, LL-37-loaded liposomes. | nih.gov |
| Hydrogels | 3D polymer networks. | Sustained release for topical application, can be combined with other carriers. | Hydrogels containing nanoparticle-stabilized liposomes. | nih.govacs.orgtandfonline.com |
Harnessing "plp" Gene Clusters for Directed Biosynthesis of Novel Antimicrobial Compounds
The genetic blueprints for the production of many antimicrobial compounds are often found clustered together in what are known as biosynthetic gene clusters (BGCs). nih.govnih.govpsu.edu The discovery of a "plp" gene cluster in Paenibacillus elgii responsible for the synthesis of the lipopeptide antibiotic pelgipeptin highlights the potential of these clusters as a source for novel antimicrobial discovery. researchgate.net
Pathway Engineering and Combinatorial Biosynthesis
By understanding the function of each gene within a BGC, scientists can manipulate these pathways to produce new and improved antimicrobial compounds. This field, known as pathway engineering, involves several strategies:
Gene Disruption and Expression: Inactivating or overexpressing specific genes within a cluster can lead to the accumulation of different intermediates or the increased production of the final compound. psu.edu
Heterologous Expression: Transferring a BGC from its native organism into a more easily culturable and genetically tractable host can facilitate the production and study of the antimicrobial compound. acs.org
Combinatorial Biosynthesis: This powerful technique involves mixing and matching genes from different BGCs to create entirely new "unnatural" natural products. psu.edunih.gov For example, tailoring enzymes from one pathway can be introduced into a host producing a related compound to modify its structure and potentially its activity. psu.edu This approach has been successfully used to generate novel antitumor compounds and holds immense promise for the development of new antibiotics. nih.gov
The systematic mining of microbial genomes continues to uncover a vast number of uncharacterized BGCs, suggesting a rich and largely untapped reservoir of novel antimicrobial compounds waiting to be discovered and engineered. nih.govnih.govacs.orgfrontiersin.orgnih.gov
PLP-Related Proteins in Diagnostic Tools and Biosensors
The ability of antimicrobial peptides to selectively bind to microbial surfaces makes them excellent candidates for use as recognition elements in diagnostic tools and biosensors for the rapid detection of pathogens. nih.govacs.orgacs.orgnih.gov While the direct use of PLP-dependent enzymes in this context is less explored, the antimicrobial peptides whose biosynthesis may be linked to "plp" gene clusters are of significant interest.
These peptide-based biosensors offer several advantages over traditional detection methods, including speed, cost-effectiveness, and the potential for broad-spectrum pathogen recognition. nih.govacs.org The principle behind these sensors is the immobilization of AMPs onto a sensor surface. nih.govnih.gov When bacteria are present in a sample, they bind to the immobilized peptides, generating a detectable signal through various transduction methods, such as fluorescence or changes in electrical impedance. nih.gov
For example, researchers have successfully used the antimicrobial peptide magainin as a recognition element for the detection of Escherichia coli and Salmonella typhimurium in an array-based biosensor. acs.org Another study demonstrated the use of bacteria-binding peptides in an ELISA-like assay for the detection of a panel of important bacterial pathogens. acs.org The development of such biosensors is crucial for the early detection of infections, which can help prevent the spread of pathogens and guide appropriate treatment, thereby combating the rise of antimicrobial resistance. acs.org
Compound Names Mentioned
| Compound Name |
|---|
| Alanine |
| AR-23 |
| Colistin |
| Cysteine |
| LL-37 |
| Magainin |
| Melittin |
| Pelgipeptin |
| Phenelzine |
| Pyridoxal 5'-phosphate (PLP) |
Gene Therapy and Gene Editing Strategies for Modulating Endogenous PLP Production or Antimicrobial Susceptibility
The rise of antibiotic resistance has catalyzed research into novel antimicrobial strategies, with a significant focus on harnessing the body's own defense mechanisms, such as antimicrobial peptides (AMPs). Pleurocidin-like peptides (PLP) are part of this promising class of molecules. researchgate.netnih.gov Advanced biotechnological tools, specifically gene therapy and gene editing, offer innovative pathways to therapeutically leverage these endogenous peptides. These strategies revolve around two primary concepts: enhancing the host's production of AMPs like PLP to bolster immune defense, or altering pathogens to increase their susceptibility to the peptide's antimicrobial action.
Gene therapy approaches for AMPs aim to deliver genetic material encoding these peptides directly to host cells, effectively turning them into local factories for antimicrobial agents. oup.comnih.gov This strategy can achieve high local concentrations of the peptide at an infection site, potentially overcoming limitations of systemic administration. asm.org For a peptide like PLP, this could involve inserting the PLP-encoding gene into a viral vector, such as an adeno-associated virus (AAV) or an adenovirus, which then transduces host cells. oup.comasm.org Research on other AMPs, such as cathelicidin (B612621) LL-37 and β-defensins, has demonstrated the feasibility of this approach. For instance, a single dose of an adenovirus encoding LL-37 or β-defensin-3 was shown to be effective in a murine model of latent tuberculosis, preventing reactivation of the disease by boosting the local antimicrobial environment. oup.comnih.gov Such a strategy could be envisioned for PLP to manage chronic or localized infections where sustained, elevated peptide levels are required.
Gene editing, particularly using the CRISPR-Cas9 system, provides a more precise tool for manipulating genetic information and offers a dual-pronged approach to enhancing PLP-related antimicrobial systems. nih.gov
First, CRISPR-Cas9 can be used to modulate the endogenous production of PLP in the host. The expression of AMP genes is often tightly regulated. Gene editing tools could potentially be designed to target and modify the regulatory regions of the PLP gene to increase its natural expression in response to an infection. While this is still a developing area, research has shown that CRISPR-mediated editing of non-coding regions, such as the 3' untranslated region (3'UTR), can effectively modulate the expression levels of endogenous genes. researchgate.netgenecards.org Furthermore, CRISPR has been instrumental in studying the function of AMPs by creating specific gene knockouts in model organisms, a technique that could be applied to better understand the precise role and regulation of PLP. labmedica.comnews-medical.net
Second, and perhaps more powerfully, gene editing can be directed at the pathogens themselves to increase their susceptibility to PLP. This involves using CRISPR-Cas systems to target and disrupt bacterial genes that confer resistance. nih.govhilarispublisher.com Strategies include:
Targeting Resistance Genes: A CRISPR-Cas system can be programmed with a guide RNA to find and cleave specific antimicrobial resistance genes within a bacterium's chromosome or on a plasmid, thereby re-sensitizing the pathogen to the antimicrobial agent. youtube.com
Disrupting Bacterial Defenses: The effectiveness of many AMPs is dependent on their ability to interact with and disrupt the bacterial membrane. bohrium.com Bacteria can develop resistance by modifying their surface structures, such as the lipopolysaccharide (LPS) in Gram-negative bacteria. frontiersin.org A CRISPR-based therapeutic could be designed to knock out the bacterial genes responsible for these modifications, rendering the bacterial membrane more vulnerable to attack by PLP.
Inactivating Essential Genes: A more direct bactericidal approach involves using CRISPR to cleave essential genes in the pathogen's genome, leading to cell death. nih.gov This method can be highly specific, targeting only the desired pathogen without harming the host's beneficial microbiota. nih.gov
These gene-based strategies, while still largely in preclinical development, represent a paradigm shift in antimicrobial therapy. By focusing on either boosting the host's innate defenses or specifically disarming pathogens, they offer a highly adaptable and potent alternative to traditional antibiotics. The application of these techniques to the PLP system holds significant potential for developing next-generation therapeutics against multidrug-resistant infections.
| Strategy | Mechanism | Objective | Potential Application for PLP Systems | Supporting Research Context |
| Gene Therapy | Introduction of a PLP-encoding gene into host cells using a viral vector (e.g., AAV, Adenovirus). oup.comasm.org | Increase local production of PLP at the site of infection. | Treatment of chronic or localized infections by creating a sustained high concentration of PLP. | Demonstrated with other AMPs like LL-37 and β-defensins to prevent reactivation of latent tuberculosis. oup.comnih.gov |
| Gene Editing (Host-directed) | CRISPR-Cas9 editing of regulatory elements of the endogenous PLP gene. | Enhance the natural expression of PLP in host cells. | Prophylactic enhancement of innate immunity in high-risk individuals or as a supportive therapy. | CRISPR has been used to modulate endogenous expression of other proteins by targeting 3'UTRs. researchgate.netgenecards.org |
| Gene Editing (Pathogen-directed) | CRISPR-Cas9 targets and cleaves specific genes within the pathogen. | Resensitize pathogens to PLP or induce direct killing. | Overcoming bacterial resistance to PLP by deleting resistance genes or disrupting genes for membrane modification (e.g., LPS synthesis). frontiersin.org | CRISPR-Cas9 has successfully reversed antibiotic resistance by eliminating resistance plasmids in bacteria. youtube.com |
Future Directions and Unanswered Questions in Antimicrobial Proteins and Plp Related Research
Comprehensive Elucidation of the "PLP-ome" in Diverse Pathogens and Commensal Microbiota
A foundational step in developing novel PLP-targeted antimicrobials is to comprehensively identify and characterize the full complement of PLP-dependent enzymes across a wide range of clinically relevant pathogens and commensal bacteria. It is estimated that PLP-dependent enzymes constitute approximately 1.5% of most prokaryotic genomes and are involved in about 4% of all catalytic reactions. nih.govnih.gov A thorough understanding of the "PLP-ome" will be crucial for identifying enzymes that are essential for pathogen survival but absent or significantly different in commensal microbiota and the human host, thereby minimizing off-target effects.
Future research in this area should focus on:
Genomic and Proteomic Identification: Employing advanced sequencing and mass spectrometry techniques to identify all putative PLP-dependent enzyme-encoding genes and confirm their expression in various bacterial species.
Functional Characterization: Moving beyond sequence homology to experimentally determine the specific metabolic roles of these enzymes. For instance, structural and functional characterization of novel PLP-dependent enzymes from bacteria in the human microbiome has led to their functional assignments as tryptophan, aromatic, and probable phosphoserine aminotransferases. nih.gov
Comparative "PLP-omics": Systematically comparing the "PLP-omes" of pathogenic and non-pathogenic strains, as well as across different species, to pinpoint enzymes that are unique to pathogens or are indispensable for their virulence. A survey of PLP-dependent proteins in Bacillus subtilis revealed that a significant portion (29%) of these proteins are poorly characterized, highlighting the need for further investigation to fully understand the "PLP-ome" of even well-studied model organisms. researchgate.net
Understanding the Interplay Between PLP Metabolism and Broad Antimicrobial Resistance Mechanisms
The metabolic pathways reliant on PLP-dependent enzymes are deeply intertwined with cellular processes that can contribute to antimicrobial resistance. For example, these enzymes are involved in amino acid metabolism, which can influence cell wall synthesis and repair, processes often targeted by antibiotics. researchgate.netresearchgate.net A deeper understanding of these connections is essential for predicting and potentially counteracting resistance development.
Key research questions include:
How do alterations in PLP-dependent metabolic pathways contribute to the development of resistance to existing antibiotics?
Can targeting PLP metabolism resensitize resistant bacteria to conventional antibiotics?
What is the role of PLP-dependent enzymes in stress responses that promote bacterial survival in the presence of antimicrobial agents?
Some pathogenic organisms have already been identified as susceptible to modulations of the pyridoxal (B1214274) phosphate (B84403) biosynthesis pathway, suggesting that this could be a viable strategy to combat antibiotic resistance. frontiersin.org
Overcoming Evolving Microbial Resistance Mechanisms Against PLP-Targeting Agents and PLP-Derived Compounds
Just as with any antimicrobial, the development of resistance to PLP-targeting agents is a significant concern. Bacteria can evolve various mechanisms to overcome the effects of these inhibitors. Understanding these potential resistance mechanisms is crucial for the design of durable and effective therapies.
Future research should be directed towards:
Identifying Potential Resistance Mechanisms: This includes target modification, enzymatic inactivation of the inhibitor, and upregulation of efflux pumps. nih.govnih.gov For example, bacteria could develop resistance through mutations in the genes encoding the target PLP-dependent enzymes, reducing the binding affinity of the inhibitor. mdpi.com
Structural and Mechanistic Studies: Elucidating the molecular interactions between inhibitors and their targets can inform the design of next-generation drugs that are less susceptible to resistance.
Development of "Resistance-Proof" Strategies: This could involve targeting multiple PLP-dependent enzymes simultaneously or developing inhibitors that also block potential resistance mechanisms. The selective inhibition of certain amino acid racemases, for instance, is a promising avenue for new antibacterial drugs effective against resistant pathogens. rsc.org
The exploration of "de-extinct" molecules, which are bioactive compounds reconstructed from ancient organisms, represents an innovative approach to discovering novel antimicrobial agents that modern pathogens have not encountered. acs.orgacs.org
Exploring Novel Delivery Systems and Synergistic Therapies for PLP-Related Antimicrobials
The effective delivery of PLP-related antimicrobials to the site of infection and their potential for synergistic interactions with other drugs are critical for their therapeutic success. Novel drug delivery systems can enhance the pharmacokinetic properties of antimicrobial agents, improving their efficacy and reducing toxicity. mdpi.comresearchgate.net
Promising areas of investigation include:
Targeted Delivery Systems: The use of nanocarriers, such as liposomes and polymeric micelles, to deliver PLP-targeting agents directly to bacterial cells, thereby increasing local drug concentrations and minimizing systemic exposure. researchgate.netnih.gov
Synergistic Combinations: Investigating the combined effects of PLP-related antimicrobials with conventional antibiotics or other novel agents. This approach could lower the required doses, reduce the likelihood of resistance, and broaden the spectrum of activity. tandfonline.comnih.govbiointerfaceresearch.com Antimicrobial peptides (AMPs) in combination with traditional antibiotics have shown potential in overcoming resistance. tandfonline.com
Stimuli-Responsive Systems: Designing delivery systems that release the antimicrobial agent in response to specific stimuli present in the infection microenvironment, such as bacterial enzymes or pH changes. researchgate.net
Integration of Omics Data and Systems Biology Approaches for Comprehensive PLP System Analysis
A holistic understanding of the role of the PLP-ome in bacterial physiology and pathogenesis requires the integration of multiple layers of biological data. Systems biology approaches, which combine experimental high-throughput data with computational modeling, are essential for this purpose. nih.govmdpi.com
Future efforts should focus on:
Multi-Omics Data Integration: Combining genomics, transcriptomics, proteomics, and metabolomics data to construct comprehensive models of PLP-related metabolic networks. nih.govgithub.io
Network Analysis: Using computational tools to analyze these networks and identify critical nodes and pathways that can be targeted for antimicrobial intervention. mdpi.com
Predictive Modeling: Developing computational models that can predict the effects of inhibiting specific PLP-dependent enzymes on bacterial growth, survival, and virulence.
The application of these approaches will be instrumental in moving from a reductionist view of individual enzymes to a systems-level understanding of the PLP-ome. mdpi.com
Ethical and Societal Implications of Developing Novel Antimicrobial Strategies
The development of any new antimicrobial technology carries with it a host of ethical and societal considerations that must be addressed. The specter of a post-antibiotic era, where common infections could once again become deadly, underscores the urgency of this research. numaferm.comnih.gov However, the path to new treatments must be navigated with careful consideration of the potential consequences.
Key ethical and societal questions include:
Equitable Access: How can we ensure that novel PLP-related antimicrobials, once developed, are accessible and affordable to all who need them, particularly in low- and middle-income countries where the burden of infectious diseases is highest? mdpi.comnih.gov
Stewardship and Sustainability: What measures can be put in place to prevent the overuse and misuse of these new drugs, thereby preserving their efficacy for as long as possible? frontiersin.orgreactgroup.org This includes considering restrictions on their use in agriculture to mitigate the development of resistance. frontiersin.org
Public Engagement and Education: How can we effectively communicate the importance of antimicrobial stewardship and the responsible use of new therapies to the public and healthcare professionals? researchgate.net
Addressing these challenges will require a multi-faceted approach involving scientists, clinicians, policymakers, and the public to ensure that the benefits of new antimicrobial strategies are maximized for global health. mdpi.comnih.gov
Q & A
Q. What structural and functional characteristics define Proteolipid Protein (PLP) in the CNS, and how are they studied experimentally?
PLP is the major myelin membrane protein in the CNS, with isoforms like DM-20 arising from alternative splicing of exon 3 . Key methodologies include:
Q. How is PLP (Pyridoxal 5'-phosphate) involved in bacterial metabolism, and what tools are used to study its interactions?
PLP (as a coenzyme) binds to proteins like Shigella flexneri’s yggU, which regulates PLP homeostasis . Methods include:
- Electrostatic parameterization (e.g., PyRESP) to model PLP-ligand interactions .
- Gene annotation pipelines to identify conserved PLP-binding domains in bacterial genomes .
Q. Which databases are critical for antimicrobial peptide (AMP) research, and how can they be applied to PLP-related studies?
- Antimicrobial Peptide Database (APD) : Enables sequence/structure searches, classification, and design of AMPs using single-letter amino acid codes (e.g., "ILIKEAPD") .
- CAMP Database : Provides manually curated AMP sequences, MIC values, and hemolytic activity data .
- UniProtKB : Links PLP isoforms to functional annotations and external databases .
Advanced Research Questions
Q. How does alternative splicing of the PLP gene generate functionally distinct isoforms like DM-20?
DM-20 arises from using an alternative 5' splice site in exon 3, deleting 35 amino acids from PLP’s hydrophilic domain . Techniques to study this include:
- Comparative RNA sequencing to quantify PLP/DM-20 mRNA ratios during development .
- Lymphoproliferation assays to assess immune responses to isoform-specific epitopes .
Q. What experimental designs optimize the study of PLP’s immunomodulatory effects in EAE models?
- DNA immunization : Administer plasmids (e.g., pPLP) via intramuscular injection in SJL/J mice to enhance T-cell responses .
- Epitope spreading analysis : Monitor secondary immune reactions to endogenous myelin peptides during EAE relapses .
- Flow cytometry : Characterize CD4+/CD8+ T-cell subsets in lymph nodes post-immunization .
Q. How can computational methods resolve contradictions in PLP’s roles across bacterial and eukaryotic systems?
- Molecular docking : Model interactions between bacterial PLP-binding proteins (e.g., yggU) and antimicrobial agents .
- Phylogenetic analysis : Compare PLP-dependent metabolic pathways in pathogens vs. host organisms .
Q. What transcriptional regulatory mechanisms differentiate PLP from myelin basic protein (MBP) in hypomyelination models?
- RNA dot blotting reveals PLP mRNA levels remain stable in myelin-deficient mutants, unlike MBP .
- Chromatin immunoprecipitation (ChIP) identifies transcription factors unique to PLP promoters .
Q. How do DNA vaccination strategies against PLP enhance autoimmune disease severity?
- Plasmid constructs : Use pCMV vectors expressing full-length PLP or encephalitogenic peptides (e.g., PLP139-151) .
- Antibody isotyping : Measure IgG1/IgG2b levels to assess Th1/Th2 bias post-immunization .
Methodological Considerations
- Contradiction Management : Discrepancies in PLP’s roles (e.g., CNS autoantigen vs. bacterial coenzyme) require cross-disciplinary validation using transcriptomic profiling and kinetic binding assays .
- Data Reproducibility : Standardize EAE induction protocols (e.g., pertussis toxin dosage) and histopathology scoring systems .
Featured Recommendations
| Most viewed |
|
|
|---|---|---|
| Most popular with customers |
|
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
- Description
- Properties
- Molecular and Genetic Foundations of Plp related Antimicrobial Proteins
- Biosynthesis and Post translational Processing of Plp related Antimicrobial Proteins
- Mechanisms of Antimicrobial Action of Plp related Proteins and Their Products
- Biological and Physiological Roles of Plp related Antimicrobial Systems
- Regulation of Plp related Antimicrobial Protein Expression and Activity in Vivo
- Microbial Counter strategies and Resistance Mechanisms Against Plp related Antimicrobial Action
- Methodological Approaches for the Study of Plp related Antimicrobial Proteins
- Biotechnological Applications and Potential of Plp related Antimicrobial Systems
- Future Directions and Unanswered Questions in Antimicrobial Proteins and Plp related Research
- Q & A
- Featured recommendations
- Disclaimer
- Quick Inquiry
